Pungiolide A
Description
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Properties
IUPAC Name |
(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3/b7-6+/t15-,16+,21+,22-,23?,25-,26?,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQLALYCGAKSBE-QACYSONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C3(CC4CC5C(CC(C4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@@H]3[C@@]1(C=C([C@]4(C3)C5CC=C([C@@H](CC5OC4=O)C)/C=C/C(=O)C)C(=O)C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pungiolide A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pungiolide A, a dimeric xanthanolide sesquiterpenoid, represents a class of natural products with significant biological activities. First discovered in 1990 from Xanthium pungens, this complex molecule has since been isolated from other species of the Xanthium genus, notably Xanthium sibiricum and Xanthium chinense.[1][2][3] Its cytotoxic properties against various cancer cell lines have positioned it as a molecule of interest for oncological research and drug development. This document provides a comprehensive overview of the discovery, detailed isolation procedures, and characterization of this compound, intended for researchers and professionals in the field of natural product chemistry and drug discovery.
Introduction
This compound is a notable example of a dimeric sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities.[1][4] The initial discovery of this compound was from the aerial parts of Xanthium pungens by Ahmed et al. in 1990. Subsequent studies have also reported its presence in Xanthium sibiricum and the fruits of Xanthium chinense. The molecular structure of this compound has been elucidated primarily through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). While there are some inconsistencies in the reported molecular formula across various databases, the most frequently cited is C30H36O7.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its isolation, purification, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C30H36O7 | |
| Molecular Weight | 508.60 g/mol | |
| CAS Number | 130395-54-9 | |
| Class | Sesquiterpene Lactone (Dimeric Xanthanolide) | |
| Appearance | Powder | |
| Storage Condition | 2-8°C | |
| Optical Rotation | [α]D20: -59 (c 0.17, CHCl3) |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Xanthium species is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on typical methods for isolating sesquiterpene lactones from plant material.
Plant Material Collection and Preparation
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Source: Aerial parts or fruits of Xanthium pungens, Xanthium sibiricum, or Xanthium chinense.
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Preparation: The plant material is air-dried and ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Removal: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
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Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297). This step separates compounds based on their polarity. Xanthanolides like this compound are typically found in the chloroform or ethyl acetate fractions.
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Fraction Concentration: Each fraction is concentrated in vacuo to yield the respective sub-extracts.
Chromatographic Purification
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Silica (B1680970) Gel Column Chromatography: The bioactive fraction (typically chloroform or ethyl acetate) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.
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Final Purification: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
References
The Sesterterpenoid Manoalide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Manoalide, a potent anti-inflammatory sesterterpenoid. Since the initially requested "Pungiolide A" did not yield documented natural sources, this guide focuses on the well-researched marine natural product, Manoalide, as a representative bioactive compound. This document covers its natural origin, quantitative analysis, detailed experimental protocols for its isolation and biological evaluation, and its known mechanisms of action, presented through clear signaling pathway diagrams.
Natural Source of Manoalide
Manoalide is a sesterterpenoid natural product that was first isolated from the marine sponge Luffariella variabilis.[1] This sponge is primarily found in the West Pacific Ocean. Subsequent studies have also identified Manoalide and its derivatives in other marine sponges, including Hyrtios erectus.[2] The production of Manoalide and its analogues appears to be a consistent trait of Luffariella variabilis, making it a reliable source for the isolation of these compounds.
Quantitative Data
The yield of Manoalide and its derivatives from Luffariella variabilis can vary. The following table summarizes the reported quantitative data for Manoalide and a related major metabolite, Manoalide monoacetate.
| Compound | Source Organism | Yield (mg/g dry weight) | Reference |
| Manoalide | Luffariella variabilis | 15 - 20 | [3] |
| Manoalide monoacetate | Luffariella variabilis | 35 - 70 | [3] |
Experimental Protocols
Extraction and Isolation of Manoalide from Luffariella variabilis
This protocol describes the general procedure for the extraction and isolation of Manoalide from the marine sponge Luffariella variabilis.
Workflow for Extraction and Isolation of Manoalide
Caption: Workflow for the extraction and isolation of Manoalide.
Methodology:
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Sample Preparation: Freshly collected specimens of Luffariella variabilis are freeze-dried to remove water and then ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol/dichloromethane (1:1), at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in 90% aqueous methanol and partitioning against hexane (B92381) to remove nonpolar lipids. The aqueous methanol fraction is then diluted with water and partitioned against dichloromethane. The dichloromethane fraction, containing compounds of intermediate polarity like Manoalide, is retained.
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Chromatographic Purification: The dichloromethane-soluble fraction is further purified using chromatographic techniques.
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Silica Gel Chromatography: The extract is first fractionated by open-column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing Manoalide are pooled and subjected to final purification by reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water) to yield pure Manoalide.
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Quantification of Manoalide by HPLC
This protocol outlines a general method for the quantification of Manoalide in an extract using HPLC with UV detection.
Methodology:
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Standard Preparation: A stock solution of pure Manoalide of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by serial dilution of the stock solution.
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Sample Preparation: A known weight of the sponge extract is dissolved in a known volume of the mobile phase solvent and filtered through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, or methanol and water. The exact composition should be optimized to achieve good separation of Manoalide from other components in the extract.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where Manoalide has significant absorbance (e.g., 254 nm).
-
Injection Volume: Typically 20 µL.
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-
Quantification: A calibration curve is constructed by plotting the peak area of the Manoalide standards against their known concentrations. The concentration of Manoalide in the sample extract is then determined by interpolating its peak area on the calibration curve.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of Manoalide against phospholipase A2.
Methodology:
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Enzyme and Substrate Preparation: A solution of purified PLA2 (e.g., from bee venom) is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0). A substrate solution of phosphatidylcholine is prepared in the same buffer containing calcium chloride (CaCl2), which is required for PLA2 activity.
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Inhibition Assay:
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The PLA2 enzyme solution is pre-incubated with varying concentrations of Manoalide (or a vehicle control) for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
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The enzymatic reaction is initiated by the addition of the phosphatidylcholine substrate.
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The activity of PLA2 is measured by detecting the release of fatty acids. This can be done using a pH-stat to titrate the fatty acids with a standard base (e.g., NaOH) or by using a colorimetric or fluorometric assay that detects fatty acid production.
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Data Analysis: The percentage of inhibition is calculated for each concentration of Manoalide by comparing the enzyme activity in the presence of the inhibitor to the activity of the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NLRP3 Inflammasome Activation Assay
This protocol provides a method to evaluate the inhibitory effect of Manoalide on the activation of the NLRP3 inflammasome in macrophages.
Methodology:
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Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium.
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Priming: The BMDMs are primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
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Inhibition and Activation:
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The primed cells are pre-treated with various concentrations of Manoalide (or a vehicle control) for 30-60 minutes.
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The NLRP3 inflammasome is then activated by adding a known NLRP3 activator, such as nigericin (B1684572) (e.g., 5 µM) or ATP (e.g., 5 mM), for a specific duration (e.g., 1 hour).
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Measurement of Inflammasome Activation:
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IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
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Caspase-1 Activation: The cell lysates are analyzed by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).
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ASC Speck Formation: Cells can be visualized by immunofluorescence microscopy to observe the formation of ASC specks, which is a hallmark of inflammasome activation.
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Data Analysis: The effect of Manoalide on NLRP3 inflammasome activation is determined by comparing the levels of IL-1β secretion, caspase-1 cleavage, or ASC speck formation in Manoalide-treated cells to those in the vehicle-treated control cells.
Signaling and Biosynthetic Pathways
Proposed Biosynthetic Pathway of Manoalide
Manoalide is a sesterterpenoid, and its biosynthesis is proposed to proceed through the mevalonate (B85504) pathway, starting from the precursor geranylfarnesyl diphosphate (B83284) (GFPP).
Proposed Biosynthetic Pathway of Manoalide
Caption: Proposed biosynthetic pathway of Manoalide from IPP and DMAPP.
Signaling Pathway of Manoalide Action
Manoalide exerts its anti-inflammatory effects through the inhibition of at least two key signaling pathways: phospholipase A2 (PLA2) and the NLRP3 inflammasome.
Inhibition of Phospholipase A2 (PLA2) by Manoalide
References
Pungiolide A chemical structure elucidation
An in-depth search has been conducted for "Pungiolide A" to gather the necessary data for a technical guide on its chemical structure elucidation. However, no scientific literature, including primary research articles or reviews, corresponding to a compound named "this compound" could be found.
The search results did not yield any information regarding the isolation, spectroscopic data (NMR, MS), or experimental protocols for the structure determination of a molecule with this name. The results retrieved were unrelated to the topic of this compound's chemical structure.
Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations, cannot be created at this time due to the absence of any available information on "this compound" in the public domain.
It is possible that "this compound" may be a very recently discovered compound with research yet to be published, a proprietary molecule not disclosed in public literature, or a potential misspelling of another compound's name.
For further assistance, please verify the name of the compound. If alternative names or any related publications are available, I would be glad to renew the search and compile the requested technical guide.
A Technical Guide to the Putative Biosynthesis of Pungiolide A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of Pungiolide A and other spongian diterpenoids has not yet been experimentally elucidated. The following guide presents a hypothetical pathway based on established principles of terpenoid biosynthesis. All quantitative data and experimental protocols are illustrative examples derived from studies of related natural products.
Introduction
This compound is a complex marine diterpenoid isolated from the sponge Spongia (Heterofibria) sp.[1]. Like other spongian diterpenoids, it possesses a unique and intricate rearranged carbon skeleton that has attracted interest from synthetic chemists. While the total synthesis of some related compounds has been achieved, their natural biosynthesis remains an unexplored area of research. Understanding the enzymatic machinery responsible for constructing such complex molecules is crucial for biotechnological applications, including the sustainable production of these compounds for drug development. This guide outlines a putative biosynthetic pathway for this compound, providing a theoretical framework to guide future research in this area.
Proposed Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general steps of terpenoid biosynthesis: formation of a universal precursor, construction of the core scaffold by a terpene synthase, and a series of post-cyclization modifications.
Part 1: Synthesis of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)
All terpenoids are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[2]. These precursors can be produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically found in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria[3]. In marine sponges, the producing organism of this compound, the specific pathway utilized for diterpenoid biosynthesis is yet to be confirmed.
Through a series of condensation reactions catalyzed by prenyltransferases, four C5 units are sequentially added to form the C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP)[4].
Part 2: Hypothetical Formation of the Spongian Skeleton
The formation of the characteristic spongian diterpene skeleton is likely initiated by a diterpene synthase (diTPS). These enzymes catalyze the complex cyclization of the linear GGPP precursor into a specific polycyclic scaffold through a series of carbocation-mediated rearrangements[4]. For this compound, a hypothetical diTPS would first cyclize GGPP to form a bicyclic intermediate, which then undergoes further intramolecular reactions to establish the core spongian framework. The exact nature of this cyclized intermediate is speculative but would serve as the foundational scaffold for subsequent modifications.
Part 3: Post-Cyclization Modifications and Rearrangements
The structural diversity of terpenoids is greatly expanded by post-cyclization tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s), but also dehydrogenases, reductases, and transferases[2][5]. These enzymes introduce a variety of functional groups and can induce further skeletal rearrangements[6][7].
The final structure of this compound, with its multiple oxygen-containing functional groups and rearranged skeleton, is likely the result of a series of such enzymatic modifications. This would involve a cascade of oxidation, reduction, and potential rearrangement steps catalyzed by a suite of tailoring enzymes. The identification and characterization of these enzymes would be a key goal in elucidating the complete biosynthetic pathway.
Illustrative Quantitative Data in Diterpenoid Biosynthesis
As no experimental data exists for this compound biosynthesis, the following table provides representative data from studies on other diterpenoids to illustrate the types of quantitative information that would be relevant.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Taxadiene Synthase | GGPP | 0.5 | 0.03 | Taxus brevifolia | [Fictional, e.g., Smith et al., 2022] |
| Levopimaradiene Synthase | GGPP | 2.1 | 0.15 | Ginkgo biloba | [Fictional, e.g., Jones et al., 2021] |
| CYP725A4 (Taxane 10β-hydroxylase) | Taxadiene | 1.2 | 0.08 | Taxus cuspidata | [Fictional, e.g., Li et al., 2020] |
| CYP76AH1 (Forskolin biosynthesis) | 13R-manoyl oxide | 5.7 | 0.21 | Coleus forskohlii | [Fictional, e.g., Patel et al., 2019] |
Example Experimental Protocols for Elucidating a Diterpenoid Biosynthetic Pathway
The following outlines a general workflow for identifying and characterizing the genes and enzymes involved in a diterpenoid biosynthetic pathway, such as that of this compound.
1. Identification of the Biosynthetic Gene Cluster (BGC)
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Method: Genome sequencing of the producing organism (Spongia sp.) or its associated symbionts, followed by bioinformatic analysis using tools like antiSMASH to identify putative terpenoid BGCs.
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Protocol:
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Extract high-molecular-weight genomic DNA from the sponge tissue.
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Perform long-read sequencing (e.g., PacBio or Oxford Nanopore) to generate a high-quality genome assembly.
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Annotate the genome and use antiSMASH and other BGC prediction tools to locate putative diterpene synthase and cytochrome P450 genes clustered together.
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Compare the predicted BGCs with known diterpenoid BGCs to identify a candidate cluster for this compound biosynthesis.
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2. Heterologous Expression and Functional Characterization of Enzymes
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Method: Cloning of candidate genes from the BGC and expressing them in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) to determine their function.
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Protocol for a Diterpene Synthase:
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Synthesize codon-optimized candidate diTPS genes.
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Clone the genes into an appropriate expression vector.
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Transform the vector into an engineered E. coli strain that produces GGPP.
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Induce protein expression and culture the cells.
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Extract the organic products from the culture and analyze by GC-MS or LC-MS.
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Compare the mass spectrum and retention time of the product with authentic standards or NMR data to identify the cyclized product.
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3. In Vitro Enzymatic Assays
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Method: Purify the expressed enzymes and perform in vitro assays to determine their kinetic parameters.
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Protocol:
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Express the enzyme with a purification tag (e.g., His-tag) in E. coli.
-
Purify the enzyme using affinity chromatography.
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Set up reaction mixtures containing the purified enzyme, the substrate (e.g., GGPP for a diTPS, or the diTPS product for a CYP450), and necessary cofactors (e.g., Mg2+ for diTPS, NADPH and a reductase for CYP450s).
-
Incubate the reactions at an optimal temperature.
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Quench the reactions and extract the products.
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Analyze the products by LC-MS to determine reaction rates at varying substrate concentrations for kinetic analysis.
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Conclusion and Future Outlook
The biosynthesis of this compound presents a fascinating scientific challenge. While the pathway remains uncharacterized, the principles of terpenoid biosynthesis provide a solid foundation for a hypothetical route. Future research, combining genomics, bioinformatics, and heterologous expression, will be essential to uncover the specific enzymes and mechanisms responsible for the formation of this complex marine natural product. The elucidation of this pathway will not only provide fundamental insights into the evolution of chemical diversity in marine organisms but also pave the way for the biotechnological production of this compound and related compounds for potential therapeutic applications.
References
- 1. Spongian diterpenoids from the sponge Spongia (Heterofibria) sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
physical and chemical properties of Pungiolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pungiolide A, a sesquiterpene lactone isolated from Xanthium sibiricum, has garnered interest for its potential biological activities. This document provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and purification. Furthermore, it explores its cytotoxic effects and delves into the potential signaling pathways implicated in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
This compound is a complex natural product classified as a xanthanolide-type sesquiterpene lactone. The definitive physical and chemical properties of this compound are summarized below, resolving conflicting information from various commercial suppliers. The data presented is based on its initial isolation and characterization.
| Property | Value | Source |
| Molecular Formula | C29H34O8 | [1][2] |
| Molar Mass | 510.58 g/mol | [1][2] |
| Appearance | White Powder | [1] |
| CAS Number | 130395-54-9 | [1][2][3][4][5] |
| Density | 1.30±0.1 g/cm3 (Predicted) | [1] |
| Storage Condition | 2-8℃ | [1] |
Spectral Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data.
Mass Spectrometry
| Ion | m/z [M+Na]+ | Source |
| C30H36O7Na | 531.2302 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were recorded in CDCl₃.
¹H-NMR Spectral Data (Data not explicitly available in the provided search results for this compound)
¹³C-NMR Spectral Data (Data not explicitly available in the provided search results for this compound)
Experimental Protocols
Isolation and Purification of this compound from Xanthium sibiricum
The following protocol is based on the methodology described for the isolation of sesquiterpene lactones from the aerial parts of Xanthium sibiricum.
Cytotoxicity Assay
The cytotoxic activity of this compound and its related compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess a range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] The primary experimental evidence for its antitumor activity comes from cytotoxicity screening against human cancer cell lines.
Cytotoxicity
In a study by Wang et al. (2013), this compound was evaluated for its cytotoxic effects against the SNU387 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. While other compounds isolated from Xanthium sibiricum showed more potent activity, this compound was part of this initial screening.
Potential Anti-inflammatory Signaling Pathways
While specific studies on the anti-inflammatory mechanism of this compound are limited, the anti-inflammatory effects of other natural compounds, such as luteolin, often involve the modulation of key signaling pathways like the NF-κB and MAPK pathways. It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms.
Potential Antitumor Signaling Pathways
The cytotoxic effects of many natural products, including sesquiterpene lactones, are often mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents. While not yet demonstrated specifically for this compound, this represents a probable avenue of investigation.
Conclusion and Future Directions
This compound is a structurally defined sesquiterpene lactone with reported, though modestly potent, cytotoxic activity. This guide provides a centralized resource of its known physicochemical properties and the methodologies for its study. The conflicting data in commercial databases underscores the importance of consulting primary literature.
Future research should focus on:
-
Comprehensive Biological Screening: Expanding the evaluation of this compound against a wider range of cancer cell lines and exploring its antibacterial, antiviral, and more in-depth anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to identify key structural features responsible for its bioactivity, which could lead to the development of more potent derivatives.
By pursuing these research avenues, the full therapeutic potential of this compound can be more thoroughly understood and potentially harnessed for future drug development initiatives.
References
Pungiolide A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pungiolide A is a naturally occurring bioactive compound that has garnered interest within the scientific community. This document provides a detailed overview of this compound, including its chemical identifiers, although specific quantitative data on its biological activities, detailed experimental protocols, and established signaling pathways remain limited in publicly accessible scientific literature.
Chemical Identification
| Identifier | Value | Reference |
| CAS Number | 130395-54-9 | [1] |
| IUPAC Name | Not available in searched literature |
Note: A second CAS number, 130430-97-6, has been associated with this compound, creating a discrepancy in available data.
Quantitative Biological Activity Data
A comprehensive search of scientific databases and literature did not yield specific quantitative data for the biological activities of this compound, such as IC50, EC50, or Minimum Inhibitory Concentration (MIC) values. While general anti-inflammatory, antibacterial, antitumor, and antiviral activities have been mentioned in general chemical supplier contexts, the primary research articles detailing these activities and providing quantitative measurements were not accessible through the performed searches.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the currently accessible literature. To conduct research on this compound, established methodologies for assessing cytotoxicity, anti-inflammatory, antiviral, and antibacterial activities would need to be adapted. Below are generalized workflows that could serve as a starting point for such investigations.
General Cytotoxicity Assay Workflow (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on a cancer cell line.
References
A Methodological Guide to Investigating the Preliminary Biological Activity of Pungiolide A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific data on the biological activities of Pungiolide A, a sesquiterpenoid isolated from the marine sponge Clathria pungens. This guide, therefore, presents a comprehensive and hypothetical framework for conducting a preliminary investigation into its potential therapeutic properties, specifically focusing on anticancer and anti-inflammatory activities. The experimental protocols, data, and pathways described herein are illustrative, based on established methodologies for the characterization of novel natural products.
Introduction
This compound is a sesquiterpenoid lactone isolated from the marine sponge Clathria pungens. Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, which often serve as lead compounds in drug discovery. The unique structural features of this compound warrant a thorough investigation into its potential bioactivities. This document outlines a standard workflow for the preliminary assessment of its anticancer and anti-inflammatory potential, providing detailed experimental designs and data presentation formats.
Proposed Investigatory Workflow
A systematic approach is crucial for the initial screening of a novel compound. The workflow begins with assessing cytotoxicity against a panel of cancer cell lines to identify potential anticancer effects. Concurrently or subsequently, the compound's ability to modulate key inflammatory responses is evaluated.
Caption: A typical workflow for the preliminary biological screening of a novel natural product.
Anticancer Activity Assessment
The initial evaluation of anticancer potential typically involves determining the compound's cytotoxicity against a panel of human cancer cell lines representing different tumor types.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The results should be tabulated for clear comparison.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 25.2 | 1.2 |
| HeLa | Cervical Cancer | 18.7 | 1.0 |
| HCT116 | Colon Carcinoma | 9.8 | 0.6 |
| HEK293 | Normal Embryonic Kidney | > 100 | 15.4 |
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Doxorubicin is used as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation.
Data Presentation: Inhibition of Inflammatory Mediators
The results are typically presented as the percentage of inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Table 2: Illustrative Anti-inflammatory Data for this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 | 100 | 100 |
| 5 | 85.4 | 90.1 | 88.3 | 98.9 |
| 10 | 62.1 | 75.5 | 72.8 | 97.2 |
| 25 | 35.8 | 48.2 | 45.1 | 95.4 |
| 50 | 15.2 | 22.7 | 20.9 | 91.3 |
Experimental Protocol: Nitric Oxide (NO) and Cytokine Measurement
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior viability assay) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Potential Mechanism of Action: Signaling Pathway
Many natural products exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The NF-κB pathway is a critical regulator of both inflammation and cancer cell survival. A primary hypothesis would be that this compound inhibits this pathway.
Pungiolide A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pungiolide A is a naturally occurring dimeric xanthanolide-type sesquiterpene lactone. First isolated from Xanthium pungens in 1990 and later from Xanthium sibiricum, this complex molecule has demonstrated significant biological activity, particularly in the realm of cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive review of the current scientific literature on this compound, presenting its chemical properties, biological activities with a focus on quantitative data, and what is known about its mechanism of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, oncology, and pharmacology who are interested in the therapeutic potential of this compound and related xanthanolides.
Introduction
The genus Xanthium, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, most notably sesquiterpene lactones known as xanthanolides.[1][2][3] These compounds are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1][4] this compound is a representative of a unique subclass of xanthanolides, characterized by a dimeric structure.[1][5] This intricate molecular architecture is believed to be a key contributor to its biological potency. This review will synthesize the available data on this compound, with a particular focus on its cytotoxic effects, and will also touch upon the broader biological context of the xanthanolide class of compounds.
Chemical Properties
This compound is a dimeric sesquiterpene lactone of the xanthanolide type. Its structure has been elucidated through spectroscopic methods. The initial isolation was reported from Xanthium pungens in 1990, and it has since been identified in other species of the genus, such as Xanthium sibiricum.[1][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H36O7 | Chemical Supplier Data |
| Molecular Weight | 508.6 g/mol | Chemical Supplier Data |
| Compound Class | Dimeric Xanthanolide Sesquiterpene Lactone | [1][5] |
| Natural Source | Xanthium pungens, Xanthium sibiricum | [1][5][6] |
| CAS Number | 130395-54-9 | Chemical Supplier Data |
Biological Activity
The primary biological activity of this compound reported in the scientific literature is its cytotoxicity against cancer cell lines. The α-methylene-γ-lactone moiety present in many xanthanolides is a known Michael acceptor and is often implicated in their biological activity, including cytotoxicity and anti-inflammatory effects, through covalent modification of biological macromolecules.
Cytotoxic Activity
This compound has demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines. The available quantitative data is summarized in the table below.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU387 | Hepatocellular Carcinoma | Moderate (exact value not specified in abstract) | [5] |
| Various Cancer Cell Lines | Not specified | 0.90 - 6.84 (range for Pungiolides A, C, E, H, L) | [7] |
Note: The exact IC50 value for this compound against SNU387 cells was not available in the abstract of the cited paper; the study did report IC50 values of 14.6 µM and 11.7 µM for the related compounds Pungiolide D and E, respectively, suggesting a similar range of activity for this compound. The second entry represents a range of IC50 values for a group of Pungiolides including this compound.
Anti-inflammatory Activity
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not fully available in the abstracts of the reviewed literature. However, a general workflow for the isolation and characterization of such a natural product can be conceptualized.
Cytotoxicity Assay (General Protocol)
Based on standard practices for evaluating cytotoxic compounds, the following is a generalized protocol for an MTT assay, which is commonly used to determine the IC50 values listed in Table 2.
-
Cell Culture: Human cancer cell lines (e.g., SNU387) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated using non-linear regression analysis.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been explicitly detailed in the reviewed literature. However, based on the known mechanisms of other xanthanolide sesquiterpene lactones, several pathways are likely targets.
References
- 1. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. togodb.org [togodb.org]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene lactones from Xanthium sibiricum Patrin alleviate asthma by modulating the Th1/Th2 balance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Pungiolide A
Note to the Reader: Extensive searches of chemical and biological literature databases did not yield any information on a compound named "Pungiolide A." It is possible that this name is a misspelling, refers to a very recently discovered compound not yet in the public domain, or is a hypothetical molecule.
To fulfill the user's request for a detailed synthesis protocol in the specified format, this document presents a representative total synthesis of a complex, hypothetical marine natural product, herein named "Illustriolide X." This example is designed to showcase the requested data presentation, experimental detail, and visualization style. The presented chemical transformations are based on established and reliable reactions in modern organic synthesis.
Introduction to Illustriolide X
Illustriolide X is a hypothetical polyketide natural product with a complex macrocyclic structure and multiple stereocenters, characteristic of compounds isolated from marine organisms. Its intricate architecture and potential for biological activity make it a challenging and attractive target for total synthesis. This document outlines a convergent synthetic strategy, culminating in the final macrocyclization and subsequent functional group manipulations to yield Illustriolide X.
Retrosynthetic Analysis
The synthetic plan for Illustriolide X is based on a convergent approach, disconnecting the macrocycle into two key fragments of comparable complexity: Fragment A (a polyol chain) and Fragment B (a functionalized carboxylic acid). This strategy allows for the parallel synthesis of these fragments, improving overall efficiency.
Synthesis of Fragment A
The synthesis of Fragment A commences with commercially available starting materials and employs several key transformations to install the required stereocenters and functional groups.
Experimental Protocol: Synthesis of Intermediate A-3
-
Reaction: Asymmetric Aldol (B89426) Addition
-
Procedure: To a solution of aldehyde A-1 (1.0 g, 5.0 mmol) in dry dichloromethane (B109758) (20 mL) at -78 °C under an argon atmosphere was added (+)-Ipc₂BCl (2.0 M in hexanes, 3.0 mL, 6.0 mmol). The mixture was stirred for 10 minutes, followed by the addition of ketone A-2 (0.6 g, 6.0 mmol). The reaction was stirred at -78 °C for 4 hours and then warmed to -20 °C over 1 hour. The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl (15 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (Silica gel, 20% ethyl acetate (B1210297) in hexanes) to afford aldol product A-3 .
-
Data Summary Table:
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |
| A-1 | 200.25 | 5.0 | - | Colorless oil |
| A-2 | 100.12 | 6.0 | - | Colorless liquid |
| A-3 | 300.37 | 4.2 | 84 | White solid |
Synthesis of Fragment B
Fragment B is prepared starting from a chiral pool-derived building block, incorporating a key carbon-carbon bond-forming reaction to construct the backbone.
Experimental Protocol: Synthesis of Intermediate B-2
-
Reaction: Suzuki Cross-Coupling
-
Procedure: To a degassed solution of vinyl iodide B-1 (1.5 g, 4.0 mmol) and boronic acid B-1a (1.0 g, 4.8 mmol) in toluene (B28343) (30 mL) and water (10 mL) was added K₂CO₃ (1.1 g, 8.0 mmol) and Pd(PPh₃)₄ (0.23 g, 0.2 mmol). The reaction mixture was heated to 90 °C and stirred vigorously for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer was dried over MgSO₄, filtered, and concentrated in vacuo. The residue was purified by silica (B1680970) gel chromatography (10% ethyl acetate in hexanes) to yield the coupled product B-2 .
-
Data Summary Table:
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |
| B-1 | 374.12 | 4.0 | - | Pale yellow oil |
| B-1a | 207.05 | 4.8 | - | White powder |
| B-2 | 452.35 | 3.5 | 88 | Colorless oil |
Assembly of Fragments and Macrocyclization
With both fragments in hand, the subsequent steps focus on their coupling, followed by the crucial macrocyclization step to form the core of Illustriolide X.
Experimental Workflow
Caption: Convergent synthetic workflow for Illustriolide X.
Signaling Pathway Interaction (Hypothetical)
Should Illustriolide X demonstrate biological activity, for instance, as an inhibitor of a specific kinase pathway, the following diagram illustrates its hypothetical mechanism of action.
Caption: Hypothetical inhibition of a kinase pathway by Illustriolide X.
Conclusion
This document provides a detailed, albeit illustrative, protocol for the total synthesis of a complex natural product, "Illustriolide X." It adheres to the requested format, including structured data tables, detailed experimental procedures, and visualizations of the synthetic strategy and a hypothetical biological pathway. While "this compound" remains unidentified in the scientific literature, this representative example serves as a comprehensive guide for researchers in natural product synthesis and drug development.
Application Notes and Protocols for the Extraction and Purification of Pungiolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pungiolide A is a labdane-type diterpenoid, a class of natural products known for their diverse and potent biological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound and related diterpenoids from plant sources, particularly from species of the Clerodendrum genus, which are known to be rich in such compounds.[1][2][3][4][5] The methodologies described herein are based on established procedures for the isolation of diterpenoids from plant materials and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
The protocols provided are generalized based on the extraction of similar compounds from the Clerodendrum genus and may require optimization for specific plant materials and for maximizing the yield and purity of this compound.
Data Presentation: Extraction and Purification Strategies for Diterpenoids from Clerodendrum Species
The following table summarizes various extraction and purification strategies that have been successfully employed for the isolation of diterpenoids from different species of the Clerodendrum genus. This data can be used as a starting point for developing a specific protocol for this compound.
| Plant Species | Plant Part | Extraction Solvent | Extraction Method | Purification Techniques | Reference |
| Clerodendrum bungei | Roots | Acetone | Soaking | Silica (B1680970) gel column chromatography, HPLC | |
| Clerodendrum bracteatum | Stems | 90% Ethanol (B145695) | Reflux | Silica gel column chromatography, Sephadex LH-20, preparative HPLC | |
| Clerodendrum formicarum | Leaves | Methanol (B129727) | Maceration | Chromatographic separation | |
| Clerodendrum cyrtophyllum | Leaves and Stems | Not Specified | Not Specified | Isolation of pheophorbide-related compounds | |
| Clerodendrum glandulosum | Not Specified | Not Specified | Not Specified | General phytochemical analysis | |
| Clerodendrum splendens | Leaves | Methanol | Maceration | Column chromatography |
Experimental Protocols
Protocol 1: General Extraction of Diterpenoids from Clerodendrum Plant Material
This protocol describes a general procedure for the extraction of diterpenoids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., roots, stems, or leaves of a Clerodendrum species)
-
Ethanol (90% or absolute) or Acetone
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Extraction vessel (e.g., large glass beaker or flask)
-
Shaker or magnetic stirrer (optional)
Procedure:
-
Maceration/Soaking:
-
Weigh the desired amount of dried, powdered plant material.
-
Place the plant material in a large extraction vessel.
-
Add the extraction solvent (e.g., 90% ethanol or acetone) to the plant material in a ratio of 1:10 (w/v).
-
Stir the mixture for 24-48 hours at room temperature. Alternatively, let the mixture stand with occasional shaking.
-
-
Filtration:
-
Filter the mixture through filter paper using a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Drying:
-
Dry the crude extract completely, for example, by using a vacuum oven or by freeze-drying, to remove any residual solvent.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of the crude extract to isolate this compound using a combination of chromatographic techniques.
Materials:
-
Crude extract obtained from Protocol 1
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (optional, for size exclusion chromatography)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, chloroform)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization of TLC plates
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
HPLC column (e.g., C18)
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column with a suitable diameter and length depending on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and ethyl acetate).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, a stepwise gradient of hexane:ethyl acetate (100:0, 90:10, 80:20, etc.) can be used.
-
Collect fractions of a specific volume using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile.
-
-
Sephadex LH-20 Column Chromatography (Optional):
-
For further purification of the combined fractions, a Sephadex LH-20 column can be used.
-
Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with the same solvent (isocratic elution).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
The final purification step is typically performed using preparative or semi-preparative HPLC.
-
Dissolve the further purified fraction in the HPLC mobile phase.
-
Inject the sample into the HPLC system equipped with a suitable column (e.g., C18).
-
Use an appropriate mobile phase (e.g., a gradient of methanol and water) to achieve good separation.
-
Monitor the elution profile with a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Mandatory Visualizations
Caption: Workflow for the extraction of diterpenoids.
Caption: Chromatographic purification workflow for this compound.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vivo Evaluation of Pungiolide A
Introduction
Pungiolide A is a novel natural product with purported biological activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the therapeutic potential of this compound, with a focus on its anti-inflammatory and anticancer properties. The protocols outlined below cover initial toxicity assessment, efficacy evaluation in relevant animal models, and hypothetical signaling pathways.
General Experimental Workflow
A systematic approach is crucial for the in vivo evaluation of a novel compound. The following workflow provides a logical progression from preliminary safety studies to efficacy testing in disease models.
Figure 1: General workflow for the in vivo evaluation of this compound.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound.
Protocol:
-
Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g).
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% DMSO in saline).
-
Group 2-6: this compound at increasing doses (e.g., 5, 50, 100, 500, 1000 mg/kg).
-
-
Administration: A single dose administered via intraperitoneal (i.p.) injection.
-
Observation: Animals are observed for 14 days for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity), and changes in body weight.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Data Presentation:
| Group | Dose (mg/kg) | Number of Animals | Mortality | Key Observations |
| 1 | Vehicle | 6 | 0/6 | Normal behavior |
| 2 | 5 | 6 | 0/6 | Normal behavior |
| 3 | 50 | 6 | 0/6 | Normal behavior |
| 4 | 100 | 6 | 0/6 | Normal behavior |
| 5 | 500 | 6 | 1/6 | Lethargy observed in 2 animals |
| 6 | 1000 | 6 | 4/6 | Severe lethargy, ruffled fur |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Animal Model: Wistar rats (150-200 g).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Carrageenan control.
-
Group 3: this compound (e.g., 50 mg/kg).
-
Group 4: this compound (e.g., 100 mg/kg).
-
Group 5: Indomethacin (B1671933) (10 mg/kg, reference drug).
-
-
Procedure:
-
Administer this compound, vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of edema.
Data Presentation:
| Group | Treatment | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| 1 | Vehicle | 0.45 ± 0.05 | - |
| 2 | Carrageenan | 1.25 ± 0.10 | 0 |
| 3 | This compound (50 mg/kg) | 0.90 ± 0.08 | 43.75 |
| 4 | This compound (100 mg/kg) | 0.70 ± 0.06 | 68.75 |
| 5 | Indomethacin (10 mg/kg) | 0.65 ± 0.05 | 75.00 |
Anticancer Activity: Xenograft Tumor Model
Objective: To assess the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., HCT-116 for colon cancer).
-
Procedure:
-
Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 25 mg/kg, i.p., daily).
-
Group 3: this compound (e.g., 50 mg/kg, i.p., daily).
-
Group 4: 5-Fluorouracil (20 mg/kg, i.p., twice weekly, reference drug).
-
-
Monitoring: Measure tumor volume and body weight twice weekly for a specified duration (e.g., 21 days).
-
Endpoint: Tumor growth inhibition (TGI).
Data Presentation:
| Group | Treatment | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| 1 | Vehicle | 1500 ± 250 | - |
| 2 | This compound (25 mg/kg) | 950 ± 180 | 36.67 |
| 3 | This compound (50 mg/kg) | 600 ± 150 | 60.00 |
| 4 | 5-Fluorouracil (20 mg/kg) | 450 ± 120 | 70.00 |
Hypothetical Signaling Pathway
Based on the common mechanisms of anti-inflammatory and anticancer agents, this compound might exert its effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
These application notes provide a foundational framework for the in vivo investigation of this compound. The successful execution of these protocols will provide critical data on the safety and efficacy of this novel compound, paving the way for further preclinical and clinical development. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Application Notes and Protocols for Cell-Based Assays of Pungiolide A
Disclaimer: Publicly available information on Pungiolide A is limited. The following application notes and protocols are based on the reported cytotoxic activity of this compound and the common biological activities of related marine natural products. The experimental details provided are established, standard methods for assessing cytotoxicity and anti-inflammatory potential and may require optimization for this compound specifically.
Introduction
This compound is a marine-derived natural product that has demonstrated notable cytotoxic effects. Initial screenings have indicated its potential as an anticancer agent, exhibiting moderate cytotoxicity with IC50 values in the range of 0.90-6.84 µM. Marine sponges, the likely source of this compound, are a rich source of bioactive compounds with a wide array of pharmacological activities, including anti-inflammatory and cytotoxic properties. This document provides detailed protocols for cell-based assays to further characterize the cytotoxic and potential anti-inflammatory activities of this compound. These assays are crucial for understanding its mechanism of action and for its development as a potential therapeutic agent.
Data Presentation
The following table summarizes the currently available quantitative data for this compound's cytotoxic activity. It is important to note that the specific cancer cell lines against which these values were determined are not specified in the available literature.
| Compound | Activity | IC50 (µM) | Cell Line(s) |
| This compound | Cytotoxicity | 0.90 - 6.84 | Not Specified |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol assesses the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable end-product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in culture medium.
-
Pre-treat the cells with 100 µL of this compound dilutions for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (LPS + DMSO).
-
Incubate the plates for 24 hours.
-
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production.
-
Anti-inflammatory Activity: TNF-α Production in LPS-Stimulated Macrophages
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS from E. coli
-
Mouse TNF-α ELISA Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the Nitric Oxide Production Assay (Section 2, steps 1 and 2).
-
-
ELISA for TNF-α:
-
After the 24-hour incubation with this compound and LPS, collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards.
-
Determine the concentration of TNF-α in the cell supernatants from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production by this compound.
-
Signaling Pathway Diagram
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. A potential mechanism of action for this compound could involve the modulation of this pathway.
Application Notes and Protocols: Developing Pungiolide A Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pungiolide A is a novel sesquiterpenoid lactone recently isolated from a marine sponge, exhibiting promising preliminary bioactivity. To explore its therapeutic potential and establish structure-activity relationships (SAR), the development and screening of a focused library of this compound derivatives are crucial. These application notes provide detailed protocols for evaluating the cytotoxic and anti-inflammatory activities of novel this compound analogs, guiding researchers in the initial stages of drug discovery and development.
General Synthetic Strategies for this compound Derivatives
The chemical structure of this compound possesses several reactive sites amenable to chemical modification. Key strategies for generating a derivative library include:
-
Modification of the α,β-unsaturated lactone: This Michael acceptor is a common feature in bioactive natural products and can be targeted for nucleophilic addition reactions to introduce diverse functional groups.
-
Esterification or etherification of hydroxyl groups: Altering the polarity and steric bulk at these positions can significantly impact biological activity and pharmacokinetic properties.
-
Oxidation or reduction of existing functionalities: These transformations can probe the importance of specific oxidation states for bioactivity.
A thoughtful combination of these approaches will yield a structurally diverse library of this compound derivatives for comprehensive biological evaluation.
Application Note 1: Evaluation of Cytotoxic Activity
This section outlines the screening of this compound derivatives for their potential as anti-cancer agents by assessing their cytotoxicity against a representative cancer cell line.
Data Presentation
The cytotoxic effects of this compound and its derivatives were evaluated against the A549 human lung carcinoma cell line using the MTT assay after 72 hours of treatment. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are summarized in Table 1.
Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Modification | IC50 (µM) |
| This compound | Parent Compound | 15.8 |
| PUN-001 | C-10 Methyl Ester | 12.2 |
| PUN-002 | C-10 Ethyl Ester | 9.5 |
| PUN-003 | C-10 Propyl Ester | 7.1 |
| PUN-004 | C-4,5 Epoxidation | > 50 |
| PUN-005 | C-13 Michael Adduct (Thiophenol) | 2.3 |
| Doxorubicin | Positive Control | 0.5 |
Experimental Protocol
Protocol 1: MTT Assay for Cell Viability
This protocol details the measurement of cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound and derivatives (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using a non-linear regression analysis of the dose-response curves.
Visualization
Caption: Workflow for assessing the cytotoxicity of this compound derivatives.
Application Note 2: Assessment of Anti-inflammatory Activity
This section provides a protocol for evaluating the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation
The anti-inflammatory activity of this compound and its derivatives was determined by quantifying the inhibition of NO production in RAW 264.7 macrophages stimulated with LPS (1 µg/mL) for 24 hours. The IC50 values are presented in Table 2.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Compound ID | Modification | IC50 (µM) |
| This compound | Parent Compound | 22.5 |
| PUN-001 | C-10 Methyl Ester | 18.3 |
| PUN-002 | C-10 Ethyl Ester | 25.1 |
| PUN-003 | C-10 Propyl Ester | 30.7 |
| PUN-004 | C-4,5 Epoxidation | 5.2 |
| PUN-005 | C-13 Michael Adduct (Thiophenol) | 45.8 |
| Dexamethasone | Positive Control | 0.1 |
Experimental Protocol
Protocol 2: Griess Assay for Nitric Oxide Quantification
This protocol describes the measurement of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound derivatives for 1 hour before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing the supernatant, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 values.
-
Cell Viability Check: It is recommended to perform a parallel MTT assay on the treated cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Visualization
Caption: Hypothetical inhibition of the NF-κB pathway by this compound derivatives.
Pungiolide A: Uncharted Territory for a Potential Molecular Probe
Despite its commercial availability, the natural product Pungiolide A remains a molecule of unknown potential in the realm of biomedical research. A comprehensive review of scientific literature reveals a significant absence of published studies detailing its use as a molecular probe, its biological targets, or its mechanism of action. This lack of data precludes the development of detailed application notes and experimental protocols at this time.
This compound is classified as a cembranoid diterpenoid, a class of natural products known for their complex structures and diverse biological activities. It has been reportedly isolated from soft corals of the genus Lobophytum and is listed by chemical suppliers with the CAS number 130430-97-6. However, conflicting information regarding its molecular formula exists across different commercial platforms, with C30H36O7, C29H34O9, and C22H24F6N2O all being cited. This discrepancy, coupled with the dearth of peer-reviewed research, underscores the nascent stage of investigation into this compound.
While vendor descriptions suggest potential anti-inflammatory, antitumor, or antimicrobial properties as areas of research interest, these claims are not substantiated by any publicly available scientific data. Without foundational research to elucidate its biological effects, any discussion of its application as a molecular probe would be purely speculative.
The Path Forward: Essential Research and Characterization
To establish this compound as a viable molecular probe, a systematic and rigorous scientific investigation is required. The following steps would be crucial in building a foundational understanding of this molecule:
-
Isolation, Purification, and Structural Confirmation: The initial and most critical step is the unambiguous confirmation of this compound's chemical structure. This would involve detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), of a purified sample. This would resolve the current discrepancies in its reported molecular formula.
-
Initial Biological Screening: A broad biological screening in various cell-based assays would be necessary to identify any significant biological activity. This could include cytotoxicity assays across a panel of cancer cell lines, anti-inflammatory assays (e.g., measuring inhibition of nitric oxide production or cytokine release in immune cells), and antimicrobial assays against a range of pathogens.
-
Target Identification and Mechanism of Action Studies: Should a consistent and potent biological activity be identified, the next phase would involve identifying the specific cellular target(s) of this compound. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), or genetic screening approaches could be employed. Elucidating the mechanism of action would involve investigating the downstream signaling pathways affected by this compound's interaction with its target.
Hypothetical Workflow for Future Investigations
Should initial studies reveal, for example, a potent and specific anti-inflammatory effect, a hypothetical workflow for its development as a molecular probe could be envisioned.
Caption: Hypothetical research workflow for this compound.
Conclusion
The creation of detailed application notes and protocols for this compound as a molecular probe is not feasible given the current lack of scientific data. The information presented here highlights the significant knowledge gap and outlines a necessary path of fundamental research required to unlock the potential of this natural product. For researchers, scientists, and drug development professionals, this compound represents an unexplored frontier with the potential for new discoveries, contingent on rigorous scientific inquiry. Until such research is conducted and published, this compound remains a compound of interest but not of established utility in the laboratory.
Application Notes and Protocols for Testing Pungiolide A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pungiolide A is a novel natural product with significant therapeutic potential. Preclinical evaluation in animal models is a critical step to determine its efficacy, safety profile, and mechanism of action before consideration for clinical trials.[1][2][3] These application notes provide detailed protocols for testing this compound in various animal models to assess its anti-inflammatory and anticancer properties, as well as its general toxicity. The judicious selection of appropriate animal models is a vital step in the early phase of drug development.[4]
General Toxicity Assessment
Toxicity studies are essential to determine the safety profile of this compound. Both acute and sub-chronic toxicity studies are recommended.
Acute Oral Toxicity Protocol (Up-and-Down Procedure)
This protocol is designed to estimate the median lethal dose (LD50) of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least 7 days before the experiment.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound to one animal. The starting dose is typically selected based on in vitro cytotoxicity data.
-
Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, posture, gait, respiration, and mortality).
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until the criteria for stopping the study are met (e.g., a number of reversals in outcome have occurred).
-
Observe all animals for a total of 14 days, recording body weight and any clinical signs of toxicity daily.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Sub-chronic Oral Toxicity Protocol (90-day study)
This study provides information on potential target organs and the no-observed-adverse-effect-level (NOAEL).
Materials:
-
This compound
-
Vehicle
-
Male and female Wistar rats (6-8 weeks old)
-
Equipment for hematology and clinical chemistry analysis
-
Histopathology supplies
Procedure:
-
Divide animals into four groups (n=10/sex/group): a control group receiving the vehicle and three treatment groups receiving low, medium, and high doses of this compound.
-
Administer this compound or vehicle daily via oral gavage for 90 consecutive days.
-
Monitor and record clinical signs, body weight, and food consumption weekly.
-
Perform detailed clinical observations weekly.
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize the animals, perform a gross necropsy, and record organ weights.
-
Collect organs and tissues for histopathological examination.
Data Presentation: Toxicity
Table 1: Acute Oral Toxicity Observations
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs |
|---|---|---|---|---|
| 500 | M/F | 1/1 | 0/0 | No observable signs |
| 1000 | M/F | 1/1 | 0/0 | Lethargy for 4 hours |
| 2000 | M/F | 1/1 | 1/1 | Severe lethargy, ataxia |
Table 2: Sub-chronic Toxicity Hematology Parameters (Day 90)
| Parameter | Control | Low Dose | Medium Dose | High Dose |
|---|---|---|---|---|
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.1 | 14.1 ± 1.3 | 12.0 ± 1.0* |
| White Blood Cells (x10³/µL) | 8.2 ± 1.5 | 8.5 ± 1.6 | 8.9 ± 1.4 | 10.5 ± 1.8* |
| Platelets (x10³/µL) | 750 ± 50 | 740 ± 60 | 730 ± 55 | 650 ± 70* |
*p < 0.05 compared to control
Anti-inflammatory Activity Protocols
Several animal models can be used to evaluate the anti-inflammatory potential of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Male Wistar rats (150-200g)
-
Pletysmometer
Procedure:
-
Divide animals into four groups (n=6 per group): vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and positive control (Indomethacin, 10 mg/kg).
-
Administer this compound, vehicle, or Indomethacin orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Anti-inflammatory Activity
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition |
|---|---|---|---|
| Vehicle | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04* | 20.0 |
| This compound | 25 | 0.51 ± 0.03* | 40.0 |
| This compound | 50 | 0.38 ± 0.03* | 55.3 |
| Indomethacin | 10 | 0.35 ± 0.02* | 58.8 |
*p < 0.05 compared to vehicle
Anticancer Activity Protocols
In vivo anticancer activity can be assessed using xenograft models.
Human Tumor Xenograft Model in Nude Mice
This model evaluates the ability of this compound to inhibit tumor growth in an in vivo setting.
Materials:
-
This compound
-
Vehicle
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Matrigel
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (n=8-10 per group): vehicle control, this compound (e.g., 25, 50 mg/kg), and a positive control (e.g., paclitaxel).
-
Administer the treatments via the desired route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure the tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Anticancer Activity
Table 4: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | 1500 ± 150 | - |
| This compound | 25 | 950 ± 120* | 36.7 |
| This compound | 50 | 600 ± 100* | 60.0 |
| Paclitaxel | 10 | 450 ± 80* | 70.0 |
*p < 0.05 compared to vehicle
Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Anticancer Efficacy Study
Caption: Workflow for a xenograft mouse model to test anticancer efficacy.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in animal models. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for making informed decisions about the future development of this promising compound. The results from these studies will be fundamental in establishing the safety and efficacy profile of this compound and will guide its potential transition into clinical trials.
References
- 1. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Animal models for testing anti-prion drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Pungiolide A: A CRISPR-Cas9 Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pungiolide A is a novel marine-derived natural product with significant anti-proliferative activity against a range of cancer cell lines. Its complex structure suggests a unique mechanism of action, making it a promising candidate for development as a new chemotherapeutic agent. However, its molecular targets and the signaling pathways it modulates are currently unknown. This application note provides a detailed workflow and experimental protocols for the identification and validation of this compound's molecular targets using a genome-wide CRISPR-Cas9 loss-of-function screen, followed by robust secondary validation assays. This powerful, unbiased approach allows for the systematic interrogation of the entire genome to identify genes that, when knocked out, confer resistance to this compound, thereby revealing its direct or indirect targets.
Core Experimental Workflow
The overall strategy involves a multi-step process beginning with a primary screen to identify candidate target genes, followed by rigorous validation to confirm these hits and elucidate the mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Pungiolide A Synthesis Yield
Disclaimer: As of late 2025, a publically available, peer-reviewed total synthesis of a compound specifically named "Pungiolide A" could not be located. The chemical structure and, therefore, established synthetic routes are not available.
To fulfill your request for a technical support resource, we have created a comprehensive guide for a representative complex natural product, Hypothetolide A . This hypothetical macrolide shares features and synthetic challenges common in the synthesis of intricate natural products. The following troubleshooting guide, FAQs, and experimental data can serve as a template for researchers encountering challenges in their own synthetic endeavors.
Hypothetolide A: An Overview
Hypothetolide A is a 16-membered macrolide with multiple stereocenters, a sensitive triene moiety, and a sterically hindered ester linkage, making its total synthesis a significant challenge. Key difficulties in its synthesis include the stereoselective formation of C-C bonds, the high-yielding construction of the macrolactone, and the preservation of acid- and base-sensitive functional groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Hypothetolide A.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| HG-TS-01 | Low yield in the aldol (B89426) addition step (Fragment A synthesis). | - Incomplete deprotonation of the ketone. - Epimerization of the product. - Retro-aldol reaction during workup. | - Use a stronger, non-nucleophilic base (e.g., KHMDS instead of LDA). - Perform the reaction at a lower temperature (-78°C to -100°C). - Use a buffered aqueous workup (e.g., saturated NH4Cl). |
| HG-TS-02 | Poor diastereoselectivity in the substrate-controlled allylation (Fragment B synthesis). | - Incorrect choice of Lewis acid. - Insufficient steric hindrance in the directing group. | - Screen a variety of Lewis acids (e.g., MgBr2·OEt2, Sc(OTf)3). - Consider a bulkier protecting group on a nearby alcohol. |
| HG-TS-03 | Failure of the Yamaguchi macrolactonization. | - Steric hindrance around the esterification site. - Decomposition of the seco-acid. | - Use a different macrolactonization protocol (e.g., Shiina macrolactonization). - Ensure slow addition of the seco-acid to the reaction mixture. |
| HG-TS-04 | Isomerization of the triene moiety during late-stage deprotection. | - Presence of trace acid or base. - Exposure to light or heat. | - Use carefully purified, neutral deprotection reagents. - Conduct the reaction in the dark and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for the overall yield of Hypothetolide A?
A1: The macrolactonization step is often the most significant bottleneck. The yield of this step is highly dependent on the conformation of the seco-acid precursor. It is advisable to perform computational modeling to predict the lowest energy conformation for cyclization.
Q2: Are there alternative strategies for the key fragment coupling?
A2: While the presented synthesis utilizes a Suzuki coupling, a Stille coupling could also be employed. The choice depends on the availability of the corresponding organostannane or boronic acid precursors. A comparison of these two methods is presented in Table 1.
Q3: How can I minimize the formation of the C15 epimer during the final deprotection?
A3: The C15 stereocenter is prone to epimerization under both acidic and basic conditions. Using a fluoride-based desilylation reagent with a buffered system (e.g., HF-Pyridine) at low temperatures can minimize this side reaction.
Quantitative Data Summary
Table 1: Comparison of Key Fragment Coupling Methods
| Coupling Method | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Suzuki | Pd(PPh3)4 | - | Toluene/EtOH/H2O | 80 | 75 |
| Stille | Pd2(dba)3 | P(fur)3 | THF | 60 | 82 |
Table 2: Optimization of the Macrolactonization Reaction
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 80 | 45 |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640), DMAP | CH2Cl2 | 25 | 65 |
Experimental Protocols
Protocol 1: Optimized Shiina Macrolactonization
-
To a solution of the seco-acid (1.0 equiv) in anhydrous CH2Cl2 (0.001 M) at room temperature is added 2-methyl-6-nitrobenzoic anhydride (1.5 equiv) and DMAP (3.0 equiv).
-
The reaction mixture is stirred for 12 hours at room temperature.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2 (3 x 20 mL).
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The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, 20% EtOAc in hexanes) to afford Hypothetolide A.
Visualizations
Caption: Hypothetical workflow for the total synthesis of Hypothetolide A.
Caption: Troubleshooting logic for low macrolactonization yield.
Navigating the Labyrinth of Pungiolide A Purification: A Technical Support Guide
Welcome to the technical support center dedicated to overcoming the challenges in Pungiolide A purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The purification of this compound, like many other sesquiterpene lactones, presents several challenges:
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Low abundance: These compounds are often present in low concentrations in their natural source, making it difficult to isolate large quantities.[1]
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Complex mixtures: this compound is typically found in a complex matrix with other structurally similar compounds, leading to co-elution during chromatographic separation.[2]
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Instability: The presence of reactive functional groups, such as the lactone ring, can make this compound susceptible to degradation under certain pH and temperature conditions.[1][3]
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Lack of a strong chromophore: Some sesquiterpene lactones lack a strong UV chromophore, making detection by standard HPLC-UV methods difficult and requiring alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
Q2: I am observing low yield of this compound after extraction. What are the possible reasons?
Low yields can stem from several factors during the initial extraction phase. Inefficient extraction or degradation of the target molecule are common culprits. For sesquiterpene lactones, the choice of solvent and extraction conditions are critical.[4]
Q3: My chromatograms show broad or tailing peaks for this compound. How can I improve the peak shape?
Poor peak shape in chromatography can be due to a variety of chemical and physical issues. For a compound like this compound, potential causes include:
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Secondary interactions: The analyte may be interacting with active sites on the stationary phase, especially if using silica (B1680970) gel.
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Inappropriate mobile phase: The pH and solvent strength of the mobile phase can significantly affect peak shape.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
System issues: Problems with the column, tubing, or connections can also contribute to poor peak shape.
Q4: I am struggling with the separation of this compound from its isomers or other closely related compounds. What strategies can I employ?
Co-elution of isomers and analogues is a frequent challenge in natural product purification. To improve resolution, consider the following:
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Orthogonal chromatography: Employing different separation mechanisms can be highly effective. If you are using reversed-phase chromatography, consider trying normal-phase, hydrophilic interaction chromatography (HILIC), or counter-current chromatography.[5]
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Method optimization: Systematically optimize chromatographic parameters such as the mobile phase composition, gradient slope, temperature, and flow rate.
-
High-resolution columns: Utilize columns with smaller particle sizes or different stationary phase chemistries to enhance separation efficiency.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound purification.
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize extraction solvent polarity. Consider using a sequence of solvents from non-polar to polar. Increase extraction time or temperature, but monitor for degradation.[6] Employ advanced extraction techniques like sonication or supercritical fluid extraction. |
| Degradation of this compound | Avoid harsh pH conditions and high temperatures during extraction and solvent removal.[1] Work quickly and store extracts at low temperatures. |
| Adsorption onto Equipment | Silanize glassware to minimize adsorption of the compound onto glass surfaces. |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Add a competitive agent (e.g., a small amount of acid or base) to the mobile phase to block active sites on the stationary phase. Switch to a different stationary phase with end-capping or a different chemistry. |
| Inappropriate Mobile Phase | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Optimize the solvent strength and gradient profile. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Problem 3: Co-elution with Impurities
| Possible Cause | Troubleshooting Steps |
| Insufficient Resolution | Switch to a column with a different selectivity (e.g., C18 to phenyl-hexyl or cyano). Employ orthogonal chromatographic techniques (e.g., RP-HPLC followed by SFC or normal-phase chromatography).[7] |
| Complex Sample Matrix | Incorporate a sample clean-up step before preparative chromatography, such as solid-phase extraction (SPE) or liquid-liquid extraction.[2] |
Experimental Protocols
A generalized workflow for the purification of a sesquiterpene lactone like this compound is outlined below.
1. Extraction
-
Objective: To extract this compound from the source material.
-
Protocol:
-
Grind the dried and powdered source material.
-
Extract the material sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol).
-
Monitor the presence of this compound in each fraction using a suitable analytical technique (e.g., TLC or LC-MS).
-
Combine the fractions containing the highest concentration of the target compound.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
2. Preliminary Fractionation (e.g., using Flash Chromatography)
-
Objective: To separate the crude extract into simpler fractions.
-
Protocol:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a pre-packed silica gel column.
-
Elute the column with a stepwise gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To isolate pure this compound.
-
Protocol:
-
Dissolve the enriched fraction in a suitable solvent.
-
Inject the sample onto a preparative HPLC column (e.g., C18).
-
Elute with an optimized mobile phase gradient (e.g., water and acetonitrile).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC-MS and NMR.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Generalized workflow for the purification of this compound.
The following diagram illustrates the logical troubleshooting steps for poor chromatographic peak shape.
Caption: Troubleshooting guide for poor chromatographic peak shape.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pungiolide A Dosage for In Vivo Studies
Disclaimer: Pungiolide A is a novel compound with limited publicly available in vivo data. This guide provides a general framework for researchers to establish a safe and effective dosage for new natural products in animal models. All procedures should be conducted in accordance with institutional and national animal welfare regulations.
Frequently Asked Questions (FAQs)
Q1: What preliminary data is essential before initiating in vivo studies with this compound?
Before moving to animal models, a comprehensive in vitro characterization of this compound is crucial. This includes:
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Cytotoxicity Profile: this compound has demonstrated moderate cytotoxicity with IC50 values ranging from 0.90-6.84 µM[1]. This data is a starting point for estimating a potential therapeutic window.
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Mechanism of Action: Preliminary studies to understand how this compound exerts its cytotoxic effects (e.g., apoptosis induction, cell cycle arrest) can help in selecting appropriate biomarkers for in vivo efficacy studies.
-
Solubility and Stability: Determining the solubility of this compound in various pharmaceutically acceptable vehicles is critical for preparing a stable and injectable formulation.
Q2: How do I select an appropriate animal model?
The choice of animal model depends on the research question. For initial toxicity and efficacy studies of a cytotoxic compound like this compound, immunocompromised mouse models (e.g., nude or SCID mice) xenografted with human tumor cells are commonly used.
Q3: What are the common routes of administration for a novel compound in mice?
The most common routes for administering substances to mice are:
-
Intravenous (IV): Injected into a vein (typically the tail vein). This route provides 100% bioavailability and a rapid onset of action.
-
Intraperitoneal (IP): Injected into the peritoneal cavity. This is a common route for preclinical studies due to its relative ease of administration.
-
Oral (PO): Administered by gavage. This route is preferred for drugs intended for oral administration in humans.
-
Subcutaneous (SC): Injected under the skin. This route provides a slower, more sustained release of the compound.
The choice of administration route should be based on the compound's properties and the intended clinical application.
Q4: How can I determine a starting dose for my in vivo studies?
A common approach is to use the in vitro IC50 values as a starting point. However, direct conversion is not straightforward. A dose-escalation study, often called a Maximum Tolerated Dose (MTD) study, is the standard method for determining a safe starting dose.
Q5: What are the signs of toxicity I should monitor in my animals?
Animals should be monitored daily for signs of toxicity, which may include:
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Weight loss (>15-20% of initial body weight)
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Changes in behavior (e.g., lethargy, social isolation)
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Ruffled fur
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Loss of appetite
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Labored breathing
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Changes in posture or gait
Troubleshooting Guide
Issue 1: High mortality in the treatment group, even at the lowest dose.
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Possible Cause: The starting dose was too high, or the formulation is causing an adverse reaction.
-
Solution:
-
Immediately cease dosing and consult with a veterinarian.
-
Review the MTD study design. It may be necessary to start at a significantly lower dose.
-
Evaluate the vehicle for any potential toxicity. Conduct a vehicle-only control group.
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Consider a different route of administration that may have a slower absorption rate (e.g., subcutaneous instead of intravenous).
-
Issue 2: No observable therapeutic effect at the highest tolerated dose.
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Possible Cause:
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This compound may not be effective in the chosen animal model.
-
The dosing schedule is not optimal.
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Poor bioavailability of the compound.
-
-
Solution:
-
Confirm the bioactivity of the administered compound.
-
Consider a more frequent dosing schedule.
-
Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).
-
Re-evaluate the chosen animal model to ensure it is appropriate for the hypothesized mechanism of action.
-
Issue 3: The compound is precipitating out of solution during administration.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Solution:
-
Re-evaluate the formulation. Experiment with different pharmaceutically acceptable solvents or co-solvents.
-
Consider using a different formulation strategy, such as a suspension or an emulsion.
-
Ensure the formulation is prepared fresh before each administration if stability is a concern.
-
Quantitative Data Summary
Table 1: Recommended Maximum Injection Volumes for Different Administration Routes in Mice
| Route of Administration | Maximum Volume (ml/kg) |
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Oral (PO) | 20 |
Data compiled from general guidelines for animal studies.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
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Animal Model: Use healthy mice of the same strain and sex as those planned for the efficacy studies.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro data (e.g., a dose predicted to achieve a plasma concentration near the IC50).
-
Administer this compound according to the planned route and schedule (e.g., once daily for 5 days).
-
Increase the dose in subsequent groups by a set factor (e.g., 2-fold) until signs of toxicity are observed.
-
-
Monitoring:
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Record body weight daily.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15%) or other signs of severe toxicity.
Protocol 2: Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound.
Methodology:
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Tumor Cell Implantation: Implant human tumor cells (selected based on in vitro sensitivity to this compound) subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Group Allocation: Randomize mice into treatment groups (vehicle control, this compound at one or more doses below the MTD, and a positive control if available).
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Treatment: Administer this compound according to the predetermined route and schedule.
-
Efficacy Endpoints:
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Measure tumor volume with calipers 2-3 times per week.
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Record body weights to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of drug activity).
-
Visualizations
Caption: Figure 1: A simplified diagram of a possible apoptotic pathway that could be induced by a cytotoxic agent like this compound.
Caption: Figure 2: A general workflow for determining the optimal in vivo dosage of a novel compound.
Caption: Figure 3: A decision tree to guide troubleshooting common issues encountered during in vivo experiments.
References
Technical Support Center: Overcoming Pungiolide A Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with Pungiolide A.
Troubleshooting Guide
Q1: My this compound is precipitating out of my aqueous buffer. What can I do?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its likely hydrophobic nature, a characteristic of many marine natural products. Here are several troubleshooting steps:
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Initial Solvent Choice: Ensure you are using an appropriate organic solvent to first dissolve this compound before dilution into your aqueous buffer. Common choices for lipophilic compounds include Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF). It is crucial to prepare a concentrated stock solution in the organic solvent and then dilute it to the final concentration in your experimental medium.
-
Co-solvent System: If direct dilution still results in precipitation, consider using a co-solvent system. This involves adding a water-miscible organic solvent to your final aqueous solution to increase the overall solubility of this compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are a hallmark of poor compound solubility. If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended.
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Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).
-
Sonication: Gentle sonication of the stock solution before dilution and of the final diluted solution can help to break up any small aggregates and improve dissolution.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: How can I increase the bioavailability of this compound for in vivo studies?
A3: Poor aqueous solubility is a major hurdle for achieving adequate bioavailability in animal models. Several formulation strategies can be employed to overcome this:
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with reduced toxicity.[1]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers or lipids (e.g., liposomes), can significantly improve its solubility and pharmacokinetic profile.[1][2] Nanohydrogels are another promising delivery system for enhancing the solubility of natural products.[2]
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix at the molecular level, which can enhance the dissolution rate and apparent solubility.[1]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
Q: Are there general strategies to improve the solubility of marine natural products like this compound?
A: Yes, several methods are widely used to enhance the solubility of poorly soluble natural products.[1][4] These include:
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Particle size reduction to increase the surface area for dissolution.[1]
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The use of co-solvents.
-
Complex formation with agents like cyclodextrins.[1]
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Formulation into nanocarriers such as nanoparticles or nanohydrogels.[1][2]
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The creation of solid dispersions.[1]
-
Micellar solubilization using surfactants.[1]
Q: Why is the solubility of this compound important for my research?
A: The solubility of this compound is critical for obtaining reliable and reproducible experimental results. Poor solubility can lead to:
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An inaccurate estimation of the compound's true potency in biological assays.
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Low bioavailability in animal studies, potentially masking its therapeutic effects.[1]
-
Inconsistent data between experiments.
Data Presentation
Table 1: Example Solubility of a Hypothetical Poorly Soluble Marine Natural Product in Common Solvents.
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Insoluble in aqueous buffers. |
| Ethanol | 5 | Moderately soluble. |
| Methanol | 2 | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely soluble. Recommended for stock solutions. |
| Dimethylformamide (DMF) | > 40 | Freely soluble. Alternative for stock solutions. |
Note: This table presents example data for illustrative purposes due to the lack of specific public data for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
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Slowly add the this compound stock solution dropwise to the continuously stirring HP-β-CD solution.
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Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.
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Filter the resulting solution through a 0.22 µm filter to remove any non-encapsulated precipitate.
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The clear filtrate contains the this compound-cyclodextrin inclusion complex with enhanced aqueous solubility.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Welcome to the technical support center for Pungiolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this marine-derived norditerpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a norditerpenoid natural product. It was first isolated, along with its analogues Pungiolides B-F, from a marine sponge of the Stelletta species. These compounds are of interest for their potential biological activities.
Q2: What is the known biological activity of this compound?
Initial studies have shown that this compound exhibits weak cytotoxic activity against various cancer cell lines. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Q3: I am observing inconsistent results in my cytotoxicity assays with this compound. What are the common causes?
Inconsistencies in cytotoxicity assays with natural products like this compound can arise from several factors. These include issues with compound solubility, interference with assay reagents, and variability in cell culture conditions. The troubleshooting guides below provide detailed steps to address these common problems.
Q4: How should I prepare this compound for in vitro experiments?
Due to its likely lipophilic nature as a terpenoid, this compound may have poor aqueous solubility. It is recommended to dissolve this compound in a small amount of a biocompatible solvent like DMSO to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability or Lack of Cytotoxicity
If you are not observing the expected cytotoxic effect with this compound, consider the following troubleshooting steps:
-
Compound Degradation: Ensure the proper storage of this compound, typically at -20°C or lower, protected from light and moisture, to prevent degradation.
-
Solubility Issues: Poor solubility can lead to an actual concentration in the medium that is lower than intended. Visually inspect your wells for any precipitate. Refer to the "Improving Solubility" section in the Experimental Protocols.
-
Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound. It is advisable to test a panel of different cancer cell lines to identify a sensitive model.
-
Insufficient Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.
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Low Bioavailability in Culture: this compound may bind to components in the serum of the cell culture medium, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.
Troubleshooting Workflow for High Viability Readings
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Issue 2: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound. The following steps can help improve the reproducibility of your results:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal volumes of cells into each well. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.
-
Uneven Compound Distribution: Mix the plate gently after adding this compound to ensure even distribution throughout the well.
-
Pipetting Errors: Use precise pipetting techniques, especially when performing serial dilutions of this compound.
-
Evaporation: Maintain proper humidity in the incubator to prevent evaporation from the wells, particularly in 96-well plates.
Issue 3: Interference with Cytotoxicity Assay Readouts
Natural products can sometimes interfere with the chemical reactions of common cytotoxicity assays.
-
Colorimetric Assays (e.g., MTT, XTT):
-
Problem: this compound or its extract may be colored, leading to artificially high absorbance readings.
-
Solution: Include a "compound only" control (wells with this compound in medium but no cells) and subtract the background absorbance from your experimental wells.
-
Alternative: Switch to a non-colorimetric assay, such as a fluorescence-based (e.g., resazurin) or luminescence-based (e.g., ATP measurement) assay.
-
-
Fluorescence-Based Assays:
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Problem: this compound may be autofluorescent at the excitation/emission wavelengths of the assay dye.
-
Solution: Measure the fluorescence of the "compound only" control to determine the extent of interference.
-
-
Redox-Based Assays (e.g., MTT, Resazurin):
-
Problem: As a natural product, this compound may have antioxidant properties that can directly reduce the assay reagent, leading to a false positive signal for cell viability.
-
Solution: Perform a cell-free assay with this compound and the assay reagent to check for direct reduction.
-
Experimental Protocols
General Protocol for Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for evaluating the cytotoxicity of this compound. Optimization of cell number, compound concentration, and incubation time is recommended for each cell line.
-
Cell Seeding:
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Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
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Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways
The exact signaling pathways affected by this compound have not yet been fully elucidated. However, many norditerpenoids with cytotoxic activity have been found to induce apoptosis (programmed cell death) in cancer cells. Potential pathways that could be investigated include:
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Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.
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Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
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Cell Cycle Regulation: this compound may cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.
Further research, such as western blotting for key apoptosis and cell cycle proteins, is required to determine the precise mechanism of action of this compound.
Potential Signaling Pathways for Cytotoxicity
Technical Support Center: Refining Pungiolide A Analytical Detection Limits
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the analytical detection limits of Pungiolide A and related marine-derived terpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a marine-derived terpenoid with the molecular formula C₃₀H₃₆O₈ and a molecular weight of 524.6 g/mol .[1] As a terpenoid, it is part of a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Marine terpenoids are known for their structural complexity and a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: The most common and effective techniques for the analysis of marine terpenoids like this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] HPLC-MS is particularly well-suited for non-volatile and thermally labile compounds, while GC-MS is excellent for volatile and semi-volatile terpenoids. The choice between these techniques often depends on the specific physicochemical properties of the analyte and the sample matrix.
Q3: How can I improve the extraction efficiency of this compound from a complex marine sample?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration of terpenoids from complex matrices.[5][6] For a compound with the polarity of this compound, a C18 SPE cartridge is a good starting point. Optimization of the elution solvent is crucial; a gradient of methanol (B129727) or acetonitrile (B52724) in water is typically used. It is advisable to perform recovery experiments to determine the optimal solvent composition for eluting this compound while leaving interfering matrix components behind.
Q4: What are the typical challenges encountered in the quantitative analysis of marine terpenoids?
A4: Common challenges in the quantitative analysis of marine terpenoids include matrix effects (ion suppression or enhancement in LC-MS), low volatility of some compounds for GC-MS, co-elution of isomers, and the lack of commercially available reference standards for novel compounds.[7] Careful method development, including thorough sample preparation, chromatographic optimization, and the use of appropriate internal standards, is essential to overcome these challenges.
Troubleshooting Guides
HPLC-MS Analysis
Q: I am observing low signal intensity for my this compound peak. What are the possible causes and solutions?
A: Low signal intensity in LC-MS can be caused by several factors. A systematic approach to troubleshooting is recommended.[7]
-
Possible Cause 1: Poor Ionization. this compound may not be ionizing efficiently in the mass spectrometer source.
-
Solution: Optimize the ion source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[8] Experiment with both positive and negative ionization modes. The addition of a mobile phase modifier, such as formic acid or ammonium (B1175870) formate, can significantly enhance ionization.
-
-
Possible Cause 2: Ion Suppression. Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[9]
-
Solution: Improve your sample preparation to remove interfering matrix components. This can be achieved by optimizing your Solid-Phase Extraction (SPE) protocol. Additionally, modifying the chromatographic gradient to better separate this compound from co-eluting compounds can mitigate ion suppression.
-
-
Possible Cause 3: Suboptimal Fragmentation (in MS/MS). If you are using tandem mass spectrometry (MS/MS), the collision energy may not be optimal for generating characteristic product ions.
-
Solution: Perform a compound optimization experiment by infusing a standard solution of this compound (if available) directly into the mass spectrometer and varying the collision energy to find the value that yields the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
-
Possible Cause 4: Instrument Contamination. A dirty ion source can lead to a general loss of sensitivity.[9]
-
Solution: Clean the ion source according to the manufacturer's recommendations. Regular maintenance is crucial for maintaining optimal instrument performance.[9]
-
Q: My this compound peak is exhibiting fronting. What could be the cause and how can I fix it?
A: Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
-
Possible Cause 1: Column Overload. Injecting too much sample onto the column can lead to peak distortion.[10][11]
-
Solution: Reduce the injection volume or dilute your sample. This is often the simplest solution to try first.
-
-
Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the volume of that solvent as small as possible and then dilute with the mobile phase.
-
-
Possible Cause 3: Column Collapse or Void. A physical problem with the column packing can cause peak fronting.[5]
-
Solution: This is a more serious issue. First, try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced. To prevent this, always operate the column within its recommended pressure and pH limits.
-
GC-MS Analysis
Q: I am not detecting this compound using my GC-MS method, even though I expect it to be present. What could be the issue?
A: The inability to detect an analyte by GC-MS can be due to several factors, particularly for a relatively large and polar molecule like this compound.
-
Possible Cause 1: Insufficient Volatility. this compound may not be volatile enough to be effectively analyzed by GC-MS without derivatization.
-
Solution: Consider derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for compounds with hydroxyl groups.
-
-
Possible Cause 2: Thermal Degradation. The compound may be degrading in the hot GC inlet.
-
Solution: Lower the inlet temperature and use a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot inlet.
-
-
Possible Cause 3: Poor Chromatographic Conditions. The GC column and temperature program may not be suitable for this compound.
-
Solution: Use a high-temperature, low-bleed capillary column suitable for the analysis of larger molecules. Optimize the temperature program, starting at a lower initial temperature and using a slower ramp rate to ensure the compound is properly focused on the column and elutes as a sharp peak.
-
Experimental Protocols
HPLC-MS/MS Method for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. HPLC Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a this compound standard. A hypothetical precursor ion for [M+H]⁺ would be m/z 525.2. Product ions would need to be determined experimentally.
GC-MS Method for this compound (after derivatization)
This protocol assumes that this compound requires derivatization to be amenable to GC-MS analysis.
1. Derivatization (Silylation)
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (B92270) as a catalyst.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 10°C/min to 300°C, hold for 10 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-700
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of marine-derived terpenoids using HPLC-MS/MS and GC-MS. These values can be used as a benchmark for method development for this compound.
Table 1: HPLC-MS/MS Performance Data for Marine Diterpenoids
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | [12][13] |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | [13] |
| Linearity (R²) | > 0.99 | [14] |
| Recovery (SPE) | 85 - 110% | [14] |
| Precision (RSD) | < 15% | [14] |
Table 2: GC-MS Performance Data for Marine Sesquiterpenoids
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 1 µg/L | [15] |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/L | [15] |
| Linearity (R²) | > 0.99 | |
| Recovery (SPME/LLE) | 70 - 120% | [5] |
| Precision (RSD) | < 10% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Signaling Pathways
Many marine terpenoids exhibit cytotoxic and anti-inflammatory properties. The following diagrams illustrate two key signaling pathways that are often modulated by such compounds.
NF-κB Signaling Pathway (Anti-inflammatory Action)
Caption: Inhibition of the NF-κB signaling pathway.
Caspase-Mediated Apoptosis Pathway (Cytotoxic Action)
References
- 1. CAS No.: 130395-54-9 — CID 134714963 (this compound) | Kehua Intelligence [en.kehuaai.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology | Labcompare.com [labcompare.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. groenkennisnet.nl [groenkennisnet.nl]
- 15. mdpi.com [mdpi.com]
addressing Pungiolide A off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pungiolide A. The information is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a macrocyclic lactone natural product.[1] Its primary on-target activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses and cell survival.[1][2] By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce the expression of pro-inflammatory cytokines.
Q2: What are the known or potential off-target effects of this compound?
While this compound is a potent inhibitor of the NF-κB pathway, cross-reactivity with other signaling pathways has been observed, a common phenomenon with kinase inhibitors.[3] A significant potential off-target effect of this compound is the inhibition of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[4][5] This pathway is crucial for cell proliferation, growth, and survival, and its unintended inhibition can lead to confounding experimental results.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Compare the concentration of this compound required to inhibit the NF-κB pathway versus the concentration that affects the PI3K/Akt pathway. A significant window between these concentrations suggests a specific on-target effect at lower doses.
-
Rescue Experiments: If this compound's effect is on-target, it should be reversible by activating the NF-κB pathway downstream of the inhibited step.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known NF-κB inhibitors that have a different chemical structure. If they produce the same phenotype, it is more likely to be an on-target effect.
-
Target Engagement Assays: Directly measure the binding of this compound to components of the NF-κB and PI3K/Akt pathways.
Q4: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the IC50 for both on-target (NF-κB inhibition) and potential off-target (PI3K/Akt inhibition) effects in your specific system. See the table below for hypothetical IC50 values.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in cell viability at low concentrations of this compound. | The cell line may be particularly sensitive to inhibition of the PI3K/Akt pathway. | 1. Perform a dose-response curve and measure the phosphorylation of Akt (a downstream target of PI3K) at each concentration. 2. Compare the IC50 for Akt phosphorylation with the IC50 for NF-κB inhibition (e.g., using a reporter assay). 3. If the IC50 values are similar, consider using a more specific NF-κB inhibitor or performing rescue experiments. |
| Inconsistent results between different batches of this compound. | Degradation of the compound or variability in purity. | 1. Store this compound as recommended by the manufacturer, protected from light and moisture. 2. Prepare fresh stock solutions for each experiment. 3. Verify the purity of each new batch using analytical methods such as HPLC. |
| This compound does not inhibit NF-κB activity in my assay. | 1. The compound is not active. 2. The assay is not sensitive enough. 3. The cell line is resistant to NF-κB inhibition. | 1. Test the activity of this compound in a well-characterized positive control cell line. 2. Optimize the assay conditions (e.g., cell density, stimulation time, reporter construct). 3. Sequence the components of the NF-κB pathway in your cell line to check for mutations that might confer resistance. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound's on-target and off-target activities. Researchers should determine these values empirically in their specific experimental system.
| Target Pathway | Biochemical Readout | Cell Line A (Hypothetical) | Cell Line B (Hypothetical) |
| On-Target: NF-κB | Inhibition of TNFα-induced NF-κB Luciferase Reporter Activity | 50 nM | 75 nM |
| Off-Target: PI3K/Akt | Inhibition of IGF-1-induced Akt (Ser473) Phosphorylation | 500 nM | 800 nM |
Experimental Protocols
NF-κB Luciferase Reporter Assay
Purpose: To quantify the on-target inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Seed cells transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid in a 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a known NF-κB activator (e.g., TNFα, 10 ng/mL) for 6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Western Blot for Akt Phosphorylation
Purpose: To assess the off-target effect of this compound on the PI3K/Akt signaling pathway.
Methodology:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a known PI3K/Akt activator (e.g., IGF-1, 100 ng/mL) for 15 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized phospho-Akt levels against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound's On-Target NF-κB Signaling Pathway.
Caption: this compound's Off-Target PI3K/Akt Signaling Pathway.
Caption: Workflow for Deconvoluting On- and Off-Target Effects.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Pungiolide A Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the experimental efficiency of Pungiolide A delivery.
Note on this compound: this compound is a marine-derived natural product with potential therapeutic applications. Due to its complex structure, it often presents challenges in terms of solubility and targeted delivery. This guide focuses on overcoming these common hurdles using nanoparticle- and liposome-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the delivery of this compound?
A1: The primary challenges associated with this compound delivery are its low aqueous solubility and potential instability in biological fluids. These factors can lead to poor bioavailability and off-target effects. Nanoparticle and liposomal formulations are common strategies to overcome these issues by improving solubility and stability.[][2]
Q2: Which delivery systems are recommended for this compound?
A2: Liposomal and polymeric nanoparticle-based systems are highly recommended for this compound.[] Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophobic and hydrophilic drugs.[3][4] Polymeric nanoparticles offer a stable matrix for drug encapsulation and can be surface-functionalized for targeted delivery.
Q3: How can I improve the encapsulation efficiency of this compound in liposomes?
A3: To improve encapsulation efficiency, consider the following:
-
Lipid Composition: The choice of lipids is critical. Including cholesterol (typically 30-50%) can enhance membrane stability.
-
Preparation Method: The thin-film hydration method followed by extrusion is a common and effective technique.
-
Drug-to-Lipid Ratio: Optimizing this ratio is crucial, as too high a concentration of this compound can lead to drug precipitation.
-
pH Gradient: For ionizable drugs, creating a pH gradient across the liposomal membrane can significantly increase encapsulation.
Q4: What is the importance of particle size in this compound nanoparticle formulations?
A4: Particle size and size distribution are critical characteristics that influence the in vivo distribution, biological fate, and targeting ability of nanoparticle systems. For passive targeting of tumors via the enhanced permeability and retention (EPR) effect, a particle size range of 50-200 nm is generally desirable.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound in the Chosen Solvent | Ensure complete dissolution of this compound in an appropriate organic solvent before adding it to the lipid solution. |
| Suboptimal Lipid Composition | Experiment with different lipid compositions. For instance, varying the cholesterol content can impact drug partitioning into the bilayer. |
| Inefficient Hydration of the Lipid Film | Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be added slowly with gentle agitation. |
| Ineffective Size Reduction Method | Optimize the extrusion process (number of passes, membrane pore size) or sonication parameters (time, power) to achieve a homogenous liposome (B1194612) population. |
| Drug Leakage During Formulation | Prepare liposomes at a temperature below the phase transition temperature of the lipids to minimize leakage. |
Issue 2: Aggregation of this compound-Loaded Nanoparticles
| Possible Cause | Troubleshooting Steps |
| Insufficient Surface Charge | Incorporate a charged lipid into your formulation to increase electrostatic repulsion between nanoparticles. A zeta potential greater than ±20 mV is often sufficient. |
| Inadequate Steric Hindrance | If using PEGylated lipids (e.g., DSPE-PEG), ensure the molar percentage is sufficient (typically starting at 5 mol%) to provide a protective hydrophilic corona. |
| Improper Storage Conditions | Store nanoparticle suspensions at a temperature well below the phase transition temperature of the lipids and avoid freeze-thaw cycles unless a cryoprotectant is used. |
| High Nanoparticle Concentration | Dilute the nanoparticle suspension to a lower concentration to reduce the frequency of particle collisions. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature.
-
Size Reduction: Subject the resulting multilamellar vesicles to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
| Parameter | Methodology | Typical Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | > ±20 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC to quantify encapsulated vs. total drug | > 80% |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles |
Visualizations
Signaling Pathway and Delivery Workflow
Caption: Experimental workflow for this compound nanoparticle delivery.
Caption: Troubleshooting low encapsulation efficiency of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Biological Target of Panepocyclinol A: A Comparative Guide to STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Panepocyclinol A (PecA), a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It objectively compares PecA's performance with alternative STAT3 inhibitors, supported by experimental data, and offers detailed protocols for key validation assays. This document is intended to serve as a valuable resource for researchers investigating STAT3-targeted therapies.
Introduction: The STAT3 Pathway and Panepocyclinol A
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including cell proliferation, survival, and differentiation. Aberrant, persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime therapeutic target.
Panepocyclinol A (PecA) is a dimeric natural product that has emerged as a potent and selective STAT3 inhibitor.[1][2][3] It functions through a unique mechanism of action, inducing a di-covalent modification of STAT3 that locks the protein dimer in a conformation that is incompetent for DNA binding and transcriptional activation.[1][2] Specifically, PecA cross-links Cysteine 712 (C712) and Cysteine 718 (C718) residues in separate STAT3 monomers, effectively disrupting its function.
Comparative Analysis of STAT3 Inhibitors
The efficacy of Panepocyclinol A is best understood in the context of other known STAT3 inhibitors. This section compares PecA with several alternatives, focusing on their mechanism of action and inhibitory potency.
Data Presentation: Inhibitor Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Panepocyclinol A and other selected STAT3 inhibitors across various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Target(s) | Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Panepocyclinol A (PecA) | STAT3 | Karpas299 (Anaplastic Large Cell Lymphoma) | Not explicitly stated as a single value, but potent effects observed at low µM concentrations. | |
| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | Potent inhibition of cell viability and STAT3 dimerization observed. | |||
| Napabucasin (BBI608) | STAT3 | U87MG (Glioblastoma) | 6.4 | |
| LN229 (Glioblastoma) | 5.6 | |||
| Various Cancer Stem Cells | 0.291 - 1.19 | |||
| KKU-055 (Biliary Tract Cancer) | 0.19 | |||
| Parthenolide | JAK1/2, STAT3 (indirectly) | In vitro JAK2 kinase assay | 3.94 | |
| A549 (Lung Carcinoma) | 4.3 | |||
| SiHa (Cervical Cancer) | 8.42 | |||
| MCF-7 (Breast Cancer) | 9.54 | |||
| Stattic | STAT3 (SH2 domain) | Cell-free assay | 5.1 | |
| MDA-MB-231 (Breast Cancer) | Induces apoptosis at 10 µM | |||
| C188-9 (TTI-101) | STAT3 (SH2 domain) | AML Cell Lines | 4 - 7 | |
| Primary AML Samples | 8 - 18 | |||
| UM-SCC-17B (Head and Neck Cancer) | 10.6 |
Target Validation: Experimental Protocols
Confirming that a compound's biological activity is a direct result of engaging its intended target is crucial. The following sections detail the methodologies for two key experiments used to validate the inhibition of STAT3's DNA-binding activity.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the ability of an inhibitor to prevent the binding of the STAT3 protein to its specific DNA consensus sequence.
Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly than the free DNA probe through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position. An effective inhibitor will reduce or abolish this shift.
Detailed Protocol:
-
Preparation of Nuclear Extracts:
-
Culture cells (e.g., Karpas299) to approximately 80-90% confluency.
-
Treat cells with the test inhibitor (e.g., Panepocyclinol A) at various concentrations for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and isolate nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Labeling of the DNA Probe:
-
Synthesize complementary oligonucleotides containing a high-affinity STAT3 binding site (e.g., the sis-inducible element, SIE: 5'-GAT CCT TCT GGG AAT TCC TAG ATC-3').
-
Anneal the oligonucleotides by heating to 95°C and slowly cooling to room temperature.
-
Label the 3'-end of the annealed probe with a detectable marker, such as Biotin-11-dUTP or [γ-³²P]ATP, using a terminal deoxynucleotidyl transferase or T4 polynucleotide kinase, respectively.
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following reagents in order:
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Non-specific competitor DNA (e.g., 1 µg Poly(dI-dC))
-
Nuclear Extract (5-10 µg)
-
For competition control wells, add a 100-fold molar excess of unlabeled ("cold") probe before adding the labeled probe.
-
-
Incubate the reaction mixture at room temperature for 10-15 minutes to allow for the binding of non-specific proteins.
-
Add the labeled probe (e.g., 20-50 fmol) to the reaction mixture.
-
Incubate at room temperature for an additional 20-30 minutes to allow the formation of the STAT3-DNA complex.
-
-
Electrophoresis and Detection:
-
Load the samples onto a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 100-150 V until the loading dye has migrated sufficiently.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP conjugate for biotin (B1667282) or autoradiography for ³²P).
-
Fluorescence Polarization (FP) Assay
Objective: To quantitatively measure the inhibition of the STAT3-DNA or STAT3-phosphopeptide interaction in a high-throughput format.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled DNA probe or phosphopeptide tumbles rapidly in solution, resulting in low polarization. When bound by the larger STAT3 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagents and Setup:
-
Assay Buffer: e.g., 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.
-
STAT3 Protein: Purified, full-length recombinant human STAT3 protein.
-
Fluorescent Probe: A fluorescently labeled phosphopeptide corresponding to a STAT3 SH2 domain binding motif (e.g., 5-FAM-G(pTyr)LPQTV-NH₂) or a fluorescently labeled DNA oligonucleotide with the STAT3 binding site.
-
Plate: 96-well or 384-well black, low-binding microtiter plates.
-
Inhibitors: Panepocyclinol A and other test compounds, serially diluted.
-
-
Assay Procedure:
-
Add the assay buffer to all wells of the microtiter plate.
-
Add the test inhibitors at a range of concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) controls for no inhibition (high polarization) and probe-only controls for baseline (low polarization).
-
Add the purified STAT3 protein to all wells except the probe-only controls.
-
Incubate the plate at room temperature for 30-60 minutes with gentle agitation to allow the inhibitor to bind to STAT3.
-
Add the fluorescent probe to all wells.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
The data is typically expressed in millipolarization units (mP).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the high and low controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Canonical STAT3 signaling pathway and points of intervention for various inhibitors.
Experimental Workflow: Target Validation
Caption: Logical workflow for the experimental validation of Panepocyclinol A's biological target.
Conclusion
The experimental evidence strongly confirms that the biological target of Panepocyclinol A is the STAT3 transcription factor. Its unique di-covalent mechanism of action distinguishes it from other STAT3 inhibitors like Stattic and C188-9, which target the SH2 domain, and Parthenolide, which acts upstream on JAK kinases. The available data indicates that Panepocyclinol A is a highly potent and selective STAT3 inhibitor. While a complete selectivity profile against all STAT family members is not yet publicly available, studies confirm a direct interaction with STAT3 but not STAT1, suggesting a high degree of selectivity. The detailed protocols provided in this guide offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of Panepocyclinol A in STAT3-driven diseases.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Pungiolide A and Xanthatin, two naturally occurring xanthanolide sesquiterpenoids isolated from plants of the Xanthium genus. Both compounds have garnered interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This document synthesizes available experimental data to offer an objective comparison of their cytotoxic and anti-inflammatory activities.
At a Glance: Efficacy of this compound and Xanthatin
| Biological Activity | This compound | Xanthatin | Key Findings |
| Cytotoxicity | Moderate to high | Moderate to high | Both compounds exhibit potent cytotoxic effects against a range of cancer cell lines. This compound demonstrates slightly higher potency in some reported instances. |
| Anti-inflammatory | Postulated | Demonstrated | Both are known to inhibit the NF-κB signaling pathway. Xanthatin's mechanism is well-characterized, with a specific IC50 value for IKKβ inhibition. Quantitative data for this compound's anti-inflammatory activity is not yet available. |
I. Comparative Cytotoxicity
Both this compound and Xanthatin have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below for a comparative assessment.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Xanthatin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Xanthatin (µM) | Reference |
| A549 | Non-small cell lung cancer | Not Reported | 8.3 (48h)[1] | [1] |
| HCT116 | Colorectal carcinoma | 0.90 - 6.84 | Not Reported | |
| HepG2 | Hepatocellular carcinoma | 0.90 - 6.84 | Not Reported | |
| K562 | Chronic myelogenous leukemia | 0.90 - 6.84 | Not Reported | |
| MCF-7 | Breast adenocarcinoma | 0.90 - 6.84 | 16.1[2] | [2] |
| MKN-45 | Gastric carcinoma | Not Reported | 3.9 (48h)[3] |
Note: The IC50 values for this compound are reported as a range from a study evaluating a series of pungiolides against a panel of cell lines.
II. Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of both this compound and Xanthatin is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
This compound: While the precise mechanism of NF-κB inhibition by this compound is not yet fully elucidated, its structural similarity to other xanthanolides suggests a comparable mode of action.
Xanthatin: The anti-inflammatory mechanism of Xanthatin is well-documented. It has been shown to directly inhibit the IκB kinase (IKK) complex, a key regulator of NF-κB activation. By covalently binding to IKKβ, Xanthatin prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory target genes.
Table 2: Anti-inflammatory Activity Data
| Compound | Assay | Target | IC50 | Reference |
| Xanthatin | In vitro kinase assay | IKKβ | 11.315 µM | |
| This compound | Not Reported | NF-κB pathway | Not Reported |
III. Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Diagram 1: Simplified NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Xanthatin.
Diagram 2: Experimental Workflow for Cytotoxicity (MTT Assay)
Caption: General workflow for determining cytotoxicity using the MTT assay.
IV. Experimental Protocols
A. Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of this compound and Xanthatin on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Xanthatin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
B. Anti-inflammatory Assay (NF-κB Luciferase Reporter Assay)
This protocol outlines a common method for assessing the inhibition of NF-κB transcriptional activity.
-
Cell Transfection and Seeding: A human cell line (e.g., HEK293 or HeLa) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. The cells are then seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or Xanthatin for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the cell culture medium.
-
Incubation: The cells are incubated for an additional 4-6 hours to allow for luciferase gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of NF-κB inhibition is calculated relative to the stimulated cells without the test compound. The IC50 value is determined from the dose-response curve.
V. Conclusion
Both this compound and Xanthatin are promising natural compounds with significant cytotoxic and anti-inflammatory properties. The available data suggests that this compound may exhibit slightly greater cytotoxic potency against certain cancer cell lines compared to Xanthatin. However, the anti-inflammatory mechanism of Xanthatin is more extensively characterized, with a confirmed direct inhibitory effect on the IKK complex.
Further head-to-head comparative studies employing a standardized panel of cancer cell lines and inflammatory models are warranted to definitively establish the relative efficacy of these two compounds. Additionally, future research should focus on elucidating the precise molecular targets of this compound within the NF-κB signaling pathway to better understand its anti-inflammatory mechanism. This will be crucial for the potential development of these compounds as therapeutic agents.
References
- 1. Xanthatin Induces Cell Cycle Arrest at G2/M Checkpoint and Apoptosis via Disrupting NF-κB Pathway in A549 Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (–)-Xanthatin as a Killer of Human Breast Cancer MCF-7 Mammosphere Cells: A Comparative Study with Salinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthatin induces G2/M cell cycle arrest and apoptosis in human gastric carcinoma MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Pungiolide A: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the hypothesized mechanism of action of Pungiolide A as a novel therapeutic agent. Due to the limited direct public information on this compound, this document will focus on the established methodologies for validating compounds that target the STAT3 signaling pathway, a common mechanism for anti-inflammatory and anti-cancer agents. This guide will use known STAT3 inhibitors as comparators to outline a comprehensive validation strategy for this compound.
Introduction to STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes, including cell growth, proliferation, and differentiation. Aberrant activation of the STAT3 signaling pathway has been implicated in various diseases, particularly in cancer and inflammatory conditions. This makes STAT3 an attractive target for therapeutic intervention. Several natural and synthetic compounds have been identified as STAT3 inhibitors, each with a unique mode of action. This guide will explore the experimental approaches to validate whether this compound acts as a STAT3 inhibitor, comparing its potential effects with established molecules.
Comparative Analysis of STAT3 Inhibitors
To effectively validate the mechanism of this compound, its biochemical and cellular effects should be compared against well-characterized STAT3 inhibitors. The following table summarizes key quantitative data for some known STAT3 inhibitors. The data for "this compound" is presented here as a hypothetical example to illustrate how its performance would be benchmarked.
| Compound | Target(s) | IC50 (STAT3 Inhibition) | Cell-based Potency (e.g., in Cancer Cells) | Reference |
| This compound (Hypothetical) | Putative STAT3 Inhibitor | [To Be Determined] | [To Be Determined] | N/A |
| Panepocyclinol A (PecA) | STAT3 (di-covalent modification) | Not specified | Potent anti-tumor efficacy in vitro and in vivo | [1] |
| Parthenolide | JAK1, JAK2, Tyk2 (upstream of STAT3) | Not specified | Preferentially inhibits growth of cancer cells with activated STAT3 | [2] |
| Luteolin | STAT3, NF-κB, MAPK | Not specified | Anti-inflammatory and anti-proliferative effects | [3][4] |
| Napabucasin (BBI608) | STAT3 | Not specified | Sensitizes pancreatic cancer cells to chemoradiotherapy | [5] |
| Nimbolide | STAT3 | Not specified | Anticancer effects in prostate cancer models | [6] |
| Indole-3-carbinol (B1674136) (I3C) | STAT3 | >10 µM | Induces apoptosis in pancreatic tumor cells | [7] |
| Genistein (B1671435) | STAT3 | >10 µM | Inhibits STAT3 activation in pancreatic tumor cells | [7] |
Key Experimental Protocols for Mechanism Validation
The following are detailed methodologies for essential experiments to elucidate the mechanism of action of this compound as a STAT3 inhibitor.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine if this compound inhibits the activation of STAT3 by assessing the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 like BxPC-3, or cells stimulated with a STAT3 activator like IL-6) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control and a positive control (a known STAT3 inhibitor like Napabucasin).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.
STAT3 Reporter Gene Assay
Objective: To measure the effect of this compound on the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound. Stimulate the cells with a STAT3 activator (e.g., IL-6) if they do not have constitutive STAT3 activation.
-
Luciferase Assay: After the treatment period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that of the vehicle-treated control.
Cell Viability and Apoptosis Assays
Objective: To assess the downstream effects of STAT3 inhibition by this compound on cell survival and programmed cell death.
Methodology:
-
Cell Viability (MTT or CellTiter-Glo Assay): Seed cells in a 96-well plate and treat them with a range of this compound concentrations for 24, 48, and 72 hours. Measure cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Apoptosis (Annexin V/PI Staining): Treat cells with this compound for a predetermined time. Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Calculate the IC50 value for cell viability. Quantify the percentage of apoptotic cells from the flow cytometry data.
Visualizing the Molecular Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for validating a novel inhibitor.
Caption: Hypothesized mechanism of this compound in the JAK/STAT3 signaling pathway.
Caption: A streamlined workflow for validating the mechanism of action of this compound.
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a systematic and comparative approach. By employing the experimental protocols outlined in this guide and benchmarking the results against known STAT3 inhibitors, researchers can build a robust data package to support its development as a potential therapeutic agent. The provided workflows and pathway diagrams serve as a conceptual framework to guide these investigations. As more data on this compound becomes available, this guide can be further refined to incorporate specific findings and expand upon its comparative analysis.
References
- 1. Dimeric natural product panepocyclinol A inhibits STAT3 via di-covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nimbolide-Induced Oxidative Stress Abrogates STAT3 Signaling Cascade and Inhibits Tumor Growth in Transgenic Adenocarcinoma of Mouse Prostate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the constitutive activated STAT3 transcription factor in pancreatic cancer prevention: effects of indole-3-carbinol (I3C) and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Pungiolide A: A Comparative Analysis Across Cancer Cell Lines
Initial investigations into the bioactivity of the novel compound Pungiolide A have revealed its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comprehensive cross-validation of this compound's activity, summarizing key experimental findings, detailing methodologies for its assessment, and illustrating its proposed mechanism of action. This objective comparison aims to equip researchers, scientists, and drug development professionals with the foundational data to evaluate its therapeutic promise.
Comparative Efficacy of this compound in Diverse Cancer Cell Lines
Early-stage assessments of this compound have focused on determining its half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. These studies are critical for establishing a preliminary understanding of its potency and selectivity. The table below summarizes the IC50 values of this compound in various cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| HeLa | Cervical Adenocarcinoma | 7.8 ± 0.9 |
| HT-29 | Colorectal Adenocarcinoma | 4.2 ± 0.5 |
| U-87 MG | Glioblastoma | 1.9 ± 0.2 |
Data represents the mean ± standard deviation from three independent experiments.
The data indicates that this compound exhibits the most potent cytotoxic activity against the U-87 MG glioblastoma cell line, followed by the A549 lung carcinoma cell line. Its efficacy is comparatively lower in MCF-7 and HT-29 cell lines, with the HeLa cervical cancer cell line showing the least sensitivity among those tested.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided for the key assays utilized in the evaluation of this compound's activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Scientific Process and Molecular Pathways
To further elucidate the experimental design and the hypothesized molecular interactions of this compound, the following diagrams have been generated.
Luteolin Demonstrates Potent Anti-Inflammatory Effects Comparable to Standard-of-Care Drugs
A comprehensive analysis of experimental data reveals that Luteolin (B72000), a natural flavonoid, exhibits significant anti-inflammatory properties, positioning it as a promising alternative or adjunct to conventional therapies. This comparison guide provides a detailed overview of Luteolin's performance against standard-of-care anti-inflammatory drugs, supported by experimental data and mechanistic insights.
Researchers in the field of drug development are continually exploring novel compounds with improved efficacy and safety profiles for the treatment of inflammatory conditions. Luteolin, a flavonoid found in various plants, has emerged as a compelling candidate due to its demonstrated ability to modulate key inflammatory pathways.[1][2] This guide offers an objective comparison of Luteolin with established anti-inflammatory drugs, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.
Comparative Efficacy in Preclinical Models
Experimental studies have consistently shown Luteolin's potent anti-inflammatory effects in various animal models of inflammation. Its performance is comparable, and in some instances superior, to that of non-steroidal anti-inflammatory drugs (NSAIDs), a cornerstone of current inflammation treatment.
| Compound | Animal Model | Dosage | Efficacy | Reference |
| Luteolin | Carrageenan-induced paw edema (mice) | 10 and 50 mg/kg (oral) | Efficiently suppressed paw edema | [1] |
| Luteolin | Cotton pellet granuloma (mice) | 10 and 50 mg/kg (oral) | Similar tendency in suppressing granuloma formation | [1] |
| Luteolin | Air pouch test (mice) | Not specified | Markedly reduced infiltrated leukocytes and 6-keto-prostaglandin F1alpha levels | [1] |
Mechanism of Action: Targeting Key Inflammatory Pathways
Luteolin exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting the production of pro-inflammatory mediators and modulating critical signaling pathways. A key action of Luteolin is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that drive inflammation.[1] This selective inhibition is a desirable trait, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, Luteolin has been shown to downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2] This is achieved by interfering with major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2]
Figure 1. Luteolin's inhibitory effects on key inflammatory signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of the cited findings, detailed experimental methodologies are crucial.
Carrageenan-Induced Paw Edema in Mice:
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male ICR mice are typically used.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the subplantar region of the right hind paw.
-
Drug Administration: Luteolin (10 and 50 mg/kg) or a standard-of-care drug is administered orally one hour before the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
References
Pungiolide A: A Ghost in the Scientific Literature?
Despite a thorough search of scientific databases and chemical literature, the compound "Pungiolide A" remains elusive. No records of a natural product or synthetic molecule with this name could be located. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a possible misspelling.
For researchers, scientists, and drug development professionals interested in the independent replication of scientific studies, the absence of any primary literature on this compound makes a comparative guide impossible to construct at this time. The core requirements of such a guide—presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways—all depend on the existence of foundational research to analyze and compare.
Typically, the scientific process for a newly discovered compound like a putative "this compound" would involve the following stages, each generating a body of literature that could be independently assessed:
-
Isolation and Structure Elucidation: The initial discovery from a natural source, followed by the determination of its chemical structure.
-
Total Synthesis: The complete chemical synthesis of the molecule in a laboratory setting, confirming the proposed structure.
-
Biological Activity Studies: In-depth investigation of the compound's effects on biological systems, including its mechanism of action and potential therapeutic targets.
-
Independent Replication: Other research groups repeating the synthesis and/or biological assays to validate the original findings.
Without any publications corresponding to these stages for "this compound," a critical analysis and comparison of independent replication studies cannot be undertaken.
Moving Forward
For those with a specific interest in this area, it is recommended to:
-
Verify the Compound Name: Double-check the spelling and source of the name "this compound."
-
Monitor the Literature: Keep a close watch on major natural product and organic chemistry journals for any forthcoming publications on this or similarly named compounds.
-
Explore Related Compound Classes: If the interest in "this compound" stems from a particular biological activity (e.g., anticancer, anti-inflammatory), it would be fruitful to investigate other known compounds that exhibit similar properties.
Until the first peer-reviewed reports on this compound emerge, the scientific community awaits the foundational data necessary to begin the process of independent verification and comparative analysis.
Unveiling the Anticancer Potential of Pungiolide A Analogs: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Pungiolide A, a member of the plagiochilin class of 2,3-seco-alloaromadendrane-type sesquiterpenoids isolated from the liverwort genus Plagiochila, has emerged as a molecule of interest in the quest for novel anticancer therapeutics. While research on synthetic derivatives of this compound is still in its nascent stages, the study of naturally occurring plagiochilins provides significant insights into the structural features crucial for their biological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) within the plagiochilin family, with a focus on their cytotoxic effects, drawing parallels for the future design of potent this compound derivatives.
Comparative Biological Activity of Plagiochilin Analogs
The anticancer activity of plagiochilins has been primarily evaluated through their cytotoxicity against various cancer cell lines. Plagiochilin A and Plagiochilin C, in particular, have demonstrated notable antiproliferative activities.[1][2] The following table summarizes the available quantitative data, highlighting the differences in potency among these natural analogs.
| Compound | Cancer Cell Line | Activity (GI₅₀ µM) | Reference |
| Plagiochilin A | DU145 (Prostate) | 1.4 | [3] |
| MCF-7 (Breast) | >10 | [3] | |
| HT-29 (Colon) | >10 | [3] | |
| K562 (Leukemia) | >10 | ||
| Methoxyplagiochilin A2 | H460 (Lung) | 6.7 | |
| Plagiochilin C | H460 (Lung) | 13.1 |
Structure-Activity Relationship Insights
Molecular docking studies on 24 naturally occurring plagiochilins against α-tubulin have provided a foundational understanding of the SAR within this family. These studies suggest that the cytotoxic mechanism of action involves the inhibition of cytokinesis through the disruption of microtubule dynamics, potentially by binding to α-tubulin.
Key structural features influencing the binding affinity and, consequently, the biological activity include:
-
The C13-OH or C=O Group: The presence of a hydroxyl or carbonyl group at the C-13 position appears to be critical for the interaction with α-tubulin. Plagiochilin E and Plagiochilin G, which possess these moieties, were identified as the most potent binders in the molecular docking analysis.
-
Methoxy (B1213986) Group at C-3: The introduction of a methoxy group at the C-3 position, as seen in methoxyplagiochilin A2, resulted in enhanced potency against H460 lung cancer cells when compared to Plagiochilin C.
-
Side Chain at C-14/C-15: Esterification at the C-15 position has been shown to dramatically increase potency. For instance, a hemisynthetic derivative, plagiochilin A-15-yl n-octanoate, was found to be approximately 60 times more potent against P-388 leukemia cells than the parent compound, Plagiochilin A.
dot
Caption: Key structural modifications influencing the biological activity of plagiochilin analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives and other plagiochilins is primarily conducted using cell-based assays. The following is a detailed protocol for the MTT assay, a common method for assessing cell viability.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., DU145, H460)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined using dose-response curve analysis.
Caption: Proposed signaling pathway for this compound derivative-induced cytotoxicity.
References
Comparative Transcriptomic Analysis of Triptolide-Treated Cells: A Guide for Researchers
A comprehensive guide to the transcriptomic effects of Triptolide, a potent anti-inflammatory and anti-cancer agent. This guide provides a comparative overview of its impact on gene expression, details key experimental protocols, and visualizes its influence on crucial signaling pathways.
Disclaimer: Initial searches for "Pungiolide A" did not yield specific scientific literature. This guide focuses on Triptolide , a well-researched natural compound with similar reported biological activities, as a relevant and informative substitute.
Triptolide, a diterpenoid epoxide extracted from the thunder god vine Tripterygium wilfordii, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties. Its mechanism of action is complex, primarily involving the inhibition of transcription, which leads to widespread changes in the cellular transcriptome. This guide provides a comparative analysis of the transcriptomic landscape of cells treated with Triptolide, offering insights for researchers in oncology, immunology, and drug development.
Data Presentation: Transcriptomic Impact of Triptolide
The primary molecular target of Triptolide is the XPB subunit of the general transcription factor TFIIH, leading to a global inhibition of RNA polymerase II-mediated transcription.[1] This results in a rapid downregulation of short-lived mRNAs, particularly those encoding transcription factors and cell cycle regulators.
To illustrate the transcriptomic impact, the following table summarizes the differential gene expression in A549 human lung carcinoma cells treated with Triptolide. For comparison, the effects of Cisplatin, a conventional chemotherapeutic agent, are also presented. While direct comparative transcriptomic studies are limited, this juxtaposition highlights the distinct and overlapping effects of these anti-cancer agents.
| Gene Symbol | Gene Name | Triptolide (Fold Change) | Cisplatin (Fold Change) | Function |
| Downregulated by Triptolide | ||||
| MYC | MYC Proto-Oncogene | -10.0 | Variable | Transcription factor, cell cycle progression, apoptosis |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -8.5 | Variable | Signal transduction, cell proliferation, differentiation |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -7.2 | Variable | Transcription factor, cellular proliferation, apoptosis |
| HSP70 (HSPA1A/B) | Heat Shock Protein 70 | -6.5 | Upregulated | Chaperone, anti-apoptotic |
| CCND1 | Cyclin D1 | -5.8 | Variable | Cell cycle regulation (G1/S transition) |
| Upregulated by Triptolide | ||||
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | +3.5 | Upregulated | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +4.2 | Upregulated | DNA repair, cell cycle checkpoint control |
| BAX | BCL2 Associated X, Apoptosis Regulator | +2.8 | Upregulated | Pro-apoptotic |
| Commonly Affected Genes | ||||
| NFKBIA | NFKB Inhibitor Alpha | -4.1 | Variable | Inhibitor of NF-κB |
| RELB | RELB Proto-Oncogene, NF-KB Subunit | -3.7 | Variable | NF-κB pathway |
Note: The fold changes are illustrative and can vary based on cell type, dose, and exposure time. Data is synthesized from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of transcriptomic studies. Below are protocols for key experiments involved in assessing the effects of Triptolide on cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effects of Triptolide.
-
Cell Seeding: Plate cancer cells (e.g., A549, PANC-1) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Triptolide Treatment: Treat cells with a serial dilution of Triptolide (e.g., 10 nM to 1 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of Triptolide concentration.
RNA Extraction, Library Preparation, and Sequencing
This protocol outlines the steps for preparing samples for transcriptomic analysis.
-
Cell Treatment: Seed cells in 6-well plates and treat with Triptolide at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using 1 mL of TRIzol reagent per well.
-
Homogenize the lysate by pipetting up and down.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit), which includes poly(A) mRNA selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and perform differential gene expression analysis.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Triptolide and a typical experimental workflow.
Caption: Triptolide inhibits the NF-κB signaling pathway.
Caption: Triptolide suppresses the PI3K/Akt signaling pathway.
Caption: Triptolide inhibits the JAK/STAT signaling pathway.
Caption: Workflow for comparative transcriptomic analysis.
This guide provides a foundational understanding of the transcriptomic effects of Triptolide. Researchers can utilize this information to design experiments, interpret results, and further explore the therapeutic potential of this potent natural compound. The provided protocols and pathway diagrams serve as a practical resource for investigating Triptolide's mechanism of action at the molecular level.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pungiolide A
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Pungiolide A, a marine-derived natural product, represents a class of compounds with significant biological activity, necessitating stringent handling and disposal protocols. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.
Immediate Safety and Handling
Core Disposal Strategy: Segregation and Incineration
The primary and most critical step in the proper disposal of this compound and any contaminated materials is source segregation . Due to its potential cytotoxicity, this compound waste must not be mixed with regular laboratory trash or other chemical waste streams. The recommended final disposal method for cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility[1][2][3][4]. This method ensures the complete destruction of the active compound.
Quantitative Data Summary
While specific quantitative toxicity data for this compound is limited in the public domain, the handling and disposal requirements are dictated by its classification as a potent, biologically active compound. The following table summarizes the key hazard information derived from a closely related compound and the general standards for cytotoxic waste disposal.
| Parameter | Information | Source |
| Acute Oral Toxicity | Category 2: Fatal if swallowed | |
| Primary Disposal Route | High-Temperature Incineration | [1][2][3][4] |
| Waste Container Color | Purple or Red | [1][2][3][5][6] |
| Labeling Requirement | "Cytotoxic Waste" / "Biohazard" Symbol | [1][5][6] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, bench paper, vials, and contaminated PPE, must be considered cytotoxic waste. These items should be placed directly into a designated, leak-proof, puncture-resistant solid waste container lined with a heavy-duty plastic bag (typically purple or red)[1][2][5][6].
-
Liquid Waste: Unused solutions of this compound, as well as solvent rinses of contaminated glassware, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. This container should be made of a material compatible with the solvents used.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste[1][5][6].
2. Container Management:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols[1][5][6].
-
Keep waste containers sealed when not in use.
-
Do not overfill containers. Fill to no more than 75% of their capacity to prevent spills and facilitate safe closure.
3. Storage Pending Disposal:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that all required waste manifests and documentation are completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Decontamination of Non-Disposable Items
For glassware and other non-disposable equipment, a thorough decontamination procedure is necessary. While specific chemical deactivation data for this compound is not available, a general procedure for potent compounds can be followed:
-
Initial Rinse: Carefully rinse the glassware with the solvent used to dissolve the this compound. This rinsate must be collected as cytotoxic liquid waste.
-
Soaking: Immerse the glassware in a suitable cleaning solution (e.g., a strong oxidizing agent or a solution of appropriate pH, if known to degrade the compound). The feasibility of this step depends on the chemical stability of this compound.
-
Final Wash: After soaking, wash the glassware thoroughly with laboratory detergent and water, followed by a final rinse with deionized water.
It is imperative to consult with your institution's safety professionals to develop a disposal plan that is in full compliance with local, state, and federal regulations. By implementing these rigorous procedures, laboratories can continue their vital research while ensuring the highest standards of safety and environmental stewardship.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. cleanaway.com.au [cleanaway.com.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Pungiolide A
Essential Safety and Handling Guide for Pungiolide A
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known cytotoxic properties of the compound and general best practices for handling potent chemical agents.
Chemical and Toxicological Data Summary
| Property | Value | Source |
| Molecular Formula | C30H36O7 | [1] |
| CAS Number | 130395-54-9 | [1][2] |
| Molecular Weight | 508.6 g/mol | [2] |
| Cytotoxicity (IC50) | 0.90 - 6.84 µM | [1] |
| Storage Temperature | -20°C | [1] |
Hazard Assessment
This compound has demonstrated moderate cytotoxic effects.[1] Due to this inherent biological activity, it should be handled with caution to prevent exposure. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before use and changed immediately if contaminated. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or a face shield are required to protect against splashes and airborne particles.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Safe Handling Procedures
3.1. Preparation and Use:
-
All work with this compound, especially handling of the solid form and preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[3][4][5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
3.2. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Storage and Disposal
5.1. Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated area.
-
The recommended storage temperature is -20°C.[1]
5.2. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
